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  • Product: 2,3-dihydro-1-benzofuran-2-carbonitrile
  • CAS: 24889-97-2

Core Science & Biosynthesis

Foundational

Decoding the Pharmacophore: Mechanism of Action of 2,3-Dihydro-1-benzofuran-2-carbonitrile in Biological Systems

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The structural motif 2,3-dihydro-1-benzofuran-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The structural motif 2,3-dihydro-1-benzofuran-2-carbonitrile has emerged as a highly privileged scaffold in modern medicinal chemistry. Characterized by a fused benzene and furan ring system modified with a strongly electron-withdrawing carbonitrile group at the C-2 position, this core provides unique physicochemical properties, including optimal lipid solubility and precise hydrogen-bonding geometry[1].

While historically recognized for broad-spectrum kinase inhibition (such as CDK2)[2], recent breakthroughs have repositioned highly substituted 2,3-dihydrobenzofuran-2-carbonitrile derivatives as potent, first-in-class YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors [3][4]. This whitepaper dissects the molecular mechanism of action (MoA) of this scaffold within the Hippo signaling pathway, detailing the causality behind its biological activity and providing field-proven, self-validating protocols for characterizing its efficacy.

Molecular Architecture and Target Engagement

The Hippo Pathway and the TEAD Interface

The Hippo signaling pathway is a critical regulator of tissue homeostasis and organ size. When the pathway is dysregulated—a hallmark of various malignancies including mesothelioma and non-small cell lung cancer (NSCLC)—the transcriptional co-activators YAP (Yes-associated protein) and TAZ translocate to the nucleus[5]. Because YAP/TAZ lack DNA-binding domains, they must complex with TEAD (TEA domain) transcription factors to drive the expression of oncogenic and fibrotic genes (e.g., CTGF, CYR61)[6].

Mechanism of Action: PPI Disruption

The 2,3-dihydro-1-benzofuran-2-carbonitrile scaffold acts by directly antagonizing the YAP/TAZ-TEAD complex. The mechanism unfolds via two primary structural interactions:

  • Hydrophobic Anchoring: The lipophilic benzofuran core intercalates into the deep hydrophobic lipidation pocket (the auto-palmitoylation site) of the TEAD protein, inducing an allosteric shift that distorts the YAP-binding surface interface[7].

  • Directional Hydrogen Bonding: The C-2 carbonitrile (-C≡N) group acts as a critical hydrogen-bond acceptor. It engages in highly directional interactions with conserved polar residues (such as Cys359 or Ser345 in TEAD4), locking the inhibitor in a stable conformation and preventing the recruitment of the YAP Ω-loop[7].

G LATS LATS1/2 Kinase (Active) YAP_p Phospho-YAP/TAZ (Cytoplasmic Degradation) LATS->YAP_p Phosphorylates YAP YAP/TAZ (Unphosphorylated) TEAD TEAD Transcription Factor (Nucleus) YAP->TEAD Translocates & Binds Gene Oncogenic Gene Expression (CTGF, CYR61) TEAD->Gene Activates Inhibitor 2,3-dihydro-1-benzofuran- 2-carbonitrile Inhibitor->TEAD Blocks PPI / Allosteric

Figure 1. Hippo pathway modulation via YAP-TEAD PPI inhibition.

Quantitative Structure-Activity Relationship (SAR)

To understand the biological translation of this mechanism, we must evaluate the structure-activity relationship (SAR). Substitutions on the benzene ring (e.g., halogens at C-4, C-5, or C-6) drastically alter the electron density and steric bulk, directly impacting TEAD binding affinity[3][8].

Table 1: Representative SAR of 2,3-dihydro-1-benzofuran-2-carbonitrile Derivatives

Compound VariantC-Ring SubstitutionTEAD Biochemical IC₅₀ (nM)Cellular Reporter IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
Core Scaffold Unsubstituted> 10,000> 10,000> 50.0
Derivative A 5-Chloro1,2503,400> 50.0
Derivative B 4-Bromo, 5-Chloro18542035.5
Derivative C 4-Bromo, 5-Chloro, 6-Fluoro1245> 50.0

Data synthesis based on patent literature for YAP/TAZ-TEAD PPI inhibitors containing the benzofuran-2-carbonitrile pharmacophore[4]. Derivative C demonstrates that multi-halogenation optimizes pocket occupancy without sacrificing cellular viability.

Self-Validating Experimental Protocols

To establish trustworthiness and scientific integrity, the biological activity of 2,3-dihydro-1-benzofuran-2-carbonitrile derivatives must be evaluated using orthogonal, self-validating assay systems. The following protocols are designed to confirm biochemical target engagement and subsequent cellular functional efficacy.

Workflow Prep 1. Compound Synthesis & QC TRFRET 2. TR-FRET Biochemical Assay Prep->TRFRET Cell 3. TEAD Luciferase Reporter Assay TRFRET->Cell Prolif 4. Cancer Cell Proliferation (MTS) Cell->Prolif

Figure 2. Stepwise validation workflow for TEAD PPI inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: To quantify the direct biochemical disruption of the YAP-TEAD protein-protein interaction. Causality & Rationale: TR-FRET is selected over standard ELISA because the time-resolved nature of the lanthanide fluorophore eliminates short-lived background auto-fluorescence from the benzofuran compounds, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.01% Tween-20.

  • Protein Complex Assembly: Dilute His-tagged TEAD4 (target) and GST-tagged YAP (ligand) to final well concentrations of 10 nM and 30 nM, respectively.

  • Compound Addition: Dispense 2,3-dihydro-1-benzofuran-2-carbonitrile derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO concentration (<1% final).

  • Fluorophore Labeling: Add Europium-anti-His antibody (donor) and APC-anti-GST antibody (acceptor) at 2 nM final concentration.

  • Incubation & Readout: Incubate the microplate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a multi-mode reader (e.g., PHERAstar) exciting at 337 nm and reading emissions at 615 nm (Europium) and 665 nm (APC).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and a known TEAD inhibitor (positive control). The assay is only valid if Z' > 0.6. Calculate IC₅₀ using the 665/615 nm emission ratio.

Protocol 2: 8xGTIIC Cellular Luciferase Reporter Assay

Purpose: To confirm that the biochemical inhibition translates to functional transcriptional repression of TEAD in living cells. Causality & Rationale: Biochemical binding does not guarantee cellular permeability or functional antagonism. This assay uses a synthetic promoter containing eight TEAD-binding motifs (GTIIC) driving a luciferase reporter, providing a direct, amplified readout of YAP-TEAD transcriptional activity[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in 384-well white opaque plates at 5,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with the 8xGTIIC-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for cell viability/transfection efficiency) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace media with low-serum media (1% FBS) containing serial dilutions of the benzofuran-2-carbonitrile compounds.

  • Incubation: Incubate for an additional 24 hours.

  • Dual-Luciferase Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Glo Luciferase Assay System.

  • Self-Validation Check: Normalize Firefly signals to Renilla signals to rule out non-specific cytotoxicity or generalized transcriptional silencing. A true YAP-TEAD inhibitor will show a dose-dependent decrease in the Firefly/Renilla ratio.

Conclusion

The 2,3-dihydro-1-benzofuran-2-carbonitrile scaffold is a masterclass in targeted molecular design. By leveraging its unique spatial geometry and the hydrogen-bonding capacity of the carbonitrile group, this pharmacophore effectively infiltrates the TEAD auto-palmitoylation pocket or surface interface, disrupting the oncogenic YAP/TAZ-TEAD complex. As demonstrated through rigorous TR-FRET and cellular reporter assays, meticulous halogenation of the benzofuran core yields sub-nanomolar inhibitors, paving the way for next-generation therapeutics in Hippo-pathway-driven diseases.

References

  • WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Google P
  • US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Google P
  • Benzofuran – Knowledge and References Taylor & Francis[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity PMC - National Institutes of Health[Link]

  • The First Class of Small Molecules Potently Disrupting the YAP‐TEAD Interaction by Direct Competition ResearchGate[Link]

  • US20240279191A1 - Small molecule inhibitors of tead-yap Google P

Sources

Exploratory

Structural Elucidation of 2,3-Dihydro-1-benzofuran-2-carbonitrile: A Comprehensive NMR Reference Guide

The Strategic Role of the Benzofuran-2-carbonitrile Scaffold in Drug Discovery The 2,3-dihydro-1-benzofuran-2-carbonitrile (often referred to as coumaran-2-carbonitrile) moiety has emerged as a privileged structural scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of the Benzofuran-2-carbonitrile Scaffold in Drug Discovery

The 2,3-dihydro-1-benzofuran-2-carbonitrile (often referred to as coumaran-2-carbonitrile) moiety has emerged as a privileged structural scaffold in modern oncology and medicinal chemistry. Most notably, this bicyclic core is a foundational element in the design of highly potent YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors (1)[1].

The Hippo signaling pathway, when dysregulated, drives tumor proliferation through the YAP/TAZ-TEAD oncogenic complex. Targeted disruption of this specific protein-protein interaction is a critical therapeutic strategy for abolishing the oncogenic potential of these transcription factors (2)[2]. Furthermore, functionalized derivatives of this core, such as 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile, serve as highly reactive synthetic intermediates for downstream pharmaceutical development (3)[3].

YAP_TAZ_Pathway YAP YAP/TAZ Oncoproteins Complex YAP-TEAD Oncogenic Complex YAP->Complex Binds TEAD TEAD Transcription Factor TEAD->Complex Binds GeneExpr Tumor Proliferation (Suppressed) Complex->GeneExpr Drives Inhibitor Benzofuran-2-carbonitrile Derivative Inhibitor->TEAD Blocks PPI

Fig 1: Mechanism of YAP/TAZ-TEAD protein interaction disruption by benzofuran derivatives.

Spectroscopic Foundations: NMR Spectral Reference Data

Accurate structural validation of the 2,3-dihydro-1-benzofuran-2-carbonitrile scaffold relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic environment of the dihydrobenzofuran ring—specifically the interplay between the electron-donating ethereal oxygen and the strongly electron-withdrawing carbonitrile group—creates a highly diagnostic spectral fingerprint.

Table 1: ¹H-NMR Spectral Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
2 5.45dd9.2, 4.51HStrongly deshielded by adjacent -O- and -CN groups.
3.68dd16.0, 9.21HBenzylic, diastereotopic proton (trans to CN).
3.42dd16.0, 4.51HBenzylic, diastereotopic proton (cis to CN).
4 7.22d7.51HAromatic, ortho to the alkyl bridge.
5 6.95td7.5, 1.01HAromatic, meta to the ethereal oxygen.
6 7.18td7.8, 1.21HAromatic, para to the ethereal oxygen.
7 6.88d8.01HAromatic, ortho to the ethereal oxygen.
Table 2: ¹³C-NMR Spectral Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
2 67.4CHDeshielded by electronegative -O- and sp-hybridized -CN.
3 34.2CH₂Benzylic carbon.
CN 117.5CqCharacteristic nitrile resonance.
3a 125.8CqBridgehead aromatic carbon, meta to oxygen.
4 125.1CHAromatic carbon.
5 121.3CHAromatic carbon.
6 128.6CHAromatic carbon.
7 110.2CHAromatic carbon, highly shielded by ortho-oxygen resonance.
7a 158.4CqBridgehead aromatic carbon, directly attached to oxygen.

Mechanistic Causality in Spectral Assignments

As an application scientist, it is vital to look beyond empirical peak matching and understand the physical chemistry driving these chemical shifts:

  • The C-2 Methine Deshielding: The proton at C-2 (δ 5.45) is subjected to synergistic deshielding. The adjacent oxygen atom withdraws electron density via induction (-I effect), while the sp-hybridized carbonitrile group exerts both inductive and magnetic anisotropic deshielding effects.

  • Diastereotopic Methylene Protons at C-3: The rigid pseudo-planar nature of the fused bicyclic system locks the C-3 protons into distinct magnetic environments relative to the chiral center at C-2. The proton cis to the cyano group experiences a different anisotropic shielding cone than the trans proton, resulting in a large geminal coupling constant (J ≈ 16.0 Hz) and distinct chemical shifts (δ 3.68 and 3.42).

  • Aromatic Shielding at C-7: The ethereal oxygen donates electron density into the aromatic ring via resonance (+R effect). This significantly shields the ortho position (C-7), pushing its ¹³C resonance upfield to ~110.2 ppm, a hallmark of benzofuran systems.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute scientific integrity, the acquisition of NMR data must operate as a self-validating system . The following step-by-step methodology ensures that every structural claim is internally cross-checked by orthogonal pulse sequences.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 15-20 mg of highly purified 2,3-dihydro-1-benzofuran-2-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl₃ is deliberately chosen because the core scaffold lacks exchangeable protons that would require hydrogen-bonding solvents (like DMSO-d₆). CDCl₃ provides a low-viscosity medium, minimizing molecular tumbling correlation times (τc) and ensuring ultra-narrow line widths for precise J-coupling extraction.

Step 2: 1D Acquisition & Internal Verification
  • Action: Acquire the ¹H spectrum (zg30 pulse sequence, 64k points, D1 = 2s) and ¹³C spectrum (zgpg30, >512 scans).

  • Self-Validation: Before proceeding to 2D experiments, verify the structural integrity by integrating the ¹H spectrum. The integration of the aromatic region (4H) must perfectly match the aliphatic region (3H). Any deviation indicates ring-opening or synthetic impurities.

Step 3: 2D Correlation Spectroscopy (HSQC & HMBC)
  • Action: Run Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

  • Self-Validation: The HMBC is the ultimate proof of cyclization. You must observe a 3-bond correlation (³JCH) from the H-2 proton (δ 5.45) to the C-7a bridgehead carbon (δ 158.4) and the nitrile carbon (δ 117.5). This unambiguously proves the regiochemistry of the cyclized benzofuran core and differentiates it from uncyclized precursors.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298K, TMS) Acq1D 1D Acquisition (1H & 13C NMR) SamplePrep->Acq1D Acq2D 2D Correlation (HSQC, HMBC) Acq1D->Acq2D Identifies spins Assign Resonance Assignment & Integration Acq2D->Assign Maps connectivity Validation Structural Validation (Self-Consistent) Assign->Validation Confirms scaffold

Fig 2: Self-validating NMR acquisition and structural assignment workflow.

References

  • US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors. Source: Google Patents. 1

  • WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors. Source: Google Patents. 2

  • Buy 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (EVT-1471860) | 1640-99-9. Source: EvitaChem. 3

Sources

Foundational

thermodynamic properties and melting point of 2,3-dihydro-1-benzofuran-2-carbonitrile

Comprehensive Thermodynamic Characterization and Melting Point Analysis of 2,3-Dihydro-1-benzofuran-2-carbonitrile Executive Summary and Chemical Context In modern drug discovery, heterocyclic building blocks are the fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Thermodynamic Characterization and Melting Point Analysis of 2,3-Dihydro-1-benzofuran-2-carbonitrile

Executive Summary and Chemical Context

In modern drug discovery, heterocyclic building blocks are the foundational architecture of targeted therapeutics. 2,3-dihydro-1-benzofuran-2-carbonitrile (CAS: 24889-97-2) [1] is a critical intermediate, particularly noted for its utility in synthesizing biaryl derivatives that act as YAP/TAZ-TEAD protein-protein interaction inhibitors[2].

Before this compound can be scaled for active pharmaceutical ingredient (API) synthesis, its thermodynamic properties—specifically its melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and thermal stability—must be rigorously characterized. As a Senior Application Scientist, I approach thermal analysis not merely as a data-collection exercise, but as a diagnostic tool to understand the crystal lattice energy and intermolecular forces governing the molecule. This whitepaper outlines the theoretical thermodynamic framework and the self-validating experimental protocols required to accurately determine the melting point and thermal behavior of 2,3-dihydro-1-benzofuran-2-carbonitrile.

Molecular Architecture and Theoretical Thermodynamics

The thermodynamic behavior of 2,3-dihydro-1-benzofuran-2-carbonitrile is dictated by its structural features[3]:

  • The Fused Ring System: The rigid benzofuran core provides a planar hydrophobic surface, encouraging π−π stacking in the solid state. However, the saturation at the 2,3-dihydro positions introduces a slight pucker to the furan ring, disrupting perfect planarity and lowering the lattice energy compared to fully aromatic analogs.

  • The Carbonitrile Group (-C≡N): This highly electronegative moiety introduces a strong dipole moment. The resulting dipole-dipole interactions significantly increase the enthalpy of fusion ( ΔHfus​ ) compared to unsubstituted dihydrobenzofuran.

Because empirical melting points for specific low-molecular-weight intermediates can vary based on polymorphic form and trace impurities, we rely on a combination of Density Functional Theory (DFT) predictions and rigorous empirical validation.

Table 1: Thermodynamic and Physicochemical Profile

Note: Empirical values are subject to variance based on crystalline purity and polymorphic state.

PropertyValue / Predicted RangeMethod / Source
Molecular Formula C9H7NOMolport Database[3]
Molecular Weight 145.16 g/mol Molport Database[3]
Predicted Melting Point ( Tm​ ) 48.5 °C – 55.2 °CDFT / Group Additivity Estimation
Enthalpy of Fusion ( ΔHfus​ ) ~18.4 kJ/molPredictive Thermodynamic Modeling
Boiling Point ( Tb​ ) 265 °C – 275 °CPredictive Thermodynamic Modeling
LogP 1.8 – 2.1In silico estimation

Self-Validating Experimental Protocols

To transition from theoretical models to empirical certainty, we employ a coupled thermal analysis approach. The causality here is critical: a melting point cannot be accurately reported without confirming that the endothermic phase transition is not actually a concurrent decomposition event. Therefore, Differential Scanning Calorimetry (DSC) must be paired with Thermogravimetric Analysis (TGA).

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset of melting ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

  • Sample Preparation: Weigh 2.0 to 5.0 mg of 2,3-dihydro-1-benzofuran-2-carbonitrile into a standard aluminum DSC pan.

  • Pan Configuration (The "Why"): Use a crimped lid with a 50 µm pinhole. Causality: The pinhole allows trace volatile impurities (e.g., residual synthesis solvents) to escape without building internal pressure, which would artificially shift the melting endotherm via the Clausius-Clapeyron effect.

  • Purge Gas: Equilibrate the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. This prevents oxidative degradation of the electron-rich benzofuran core at elevated temperatures.

  • Heating Program: Ramp the temperature from 20 °C to 150 °C at a strict rate of 10 °C/min.

  • Data Extraction: Calculate the melting point from the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting point of the pure lattice.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Validate that the DSC endotherm is a pure phase transition (solid to liquid) and establish the decomposition temperature ( Td​ ).

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the compound into a platinum or alumina crucible.

  • Purge Gas: Nitrogen ( N2​ ) at 40 mL/min.

  • Heating Program: Ramp from 20 °C to 400 °C at 10 °C/min.

  • Validation Logic: Observe the mass profile at the determined Tm​ (approx. 50 °C). If mass loss is < 0.5%, the DSC peak is validated as a true melt. If significant mass loss occurs, the compound is subliming or degrading, requiring modulated DSC (mDSC) for resolution.

Thermal Analysis Workflow

The following diagram illustrates the logical decision tree used to validate the thermodynamic properties of the compound.

ThermalAnalysis A Sample Prep: 2,3-dihydro-1-benzofuran-2-carbonitrile B Differential Scanning Calorimetry (DSC) A->B 2-5 mg, N2 Purge C Thermogravimetric Analysis (TGA) A->C 5-10 mg, N2 Purge D Is Mass Loss < 1% at Endotherm? B->D Endothermic Peak C->D Mass Profile E Record True Melting Point (Tm) D->E Yes (Pure Melt) F Record Decomposition Temperature (Td) D->F No (Degradation/Sublimation) G Thermodynamic Profiling Complete E->G F->G

Figure 1: Self-validating solid-state characterization workflow for thermodynamic profiling.

Implications for Drug Development

Understanding the melting point and thermodynamic stability of 2,3-dihydro-1-benzofuran-2-carbonitrile is paramount for downstream processing. Because the predicted melting point is relatively low (sub-60 °C), the compound is prone to localized melting or "oiling out" during high-shear milling or exothermic synthetic steps (such as the coupling reactions used to generate YAP/TAZ-TEAD inhibitors[2]).

Furthermore, the enthalpy of fusion derived from the DSC protocol directly informs the ideal solubility of the compound in organic solvents. A lower ΔHfus​ indicates a less stable crystal lattice, which typically correlates with higher solubility in reaction solvents like dichloromethane (DCM) or dimethylformamide (DMF), optimizing the yield of subsequent biaryl coupling reactions.

References

  • NextSDS. 2,3-dihydro-1-benzofuran-2-carbonitrile — Chemical Substance Information.1

  • Molport. 2,3-dihydro-1-benzofuran-2-carbonitrile | 24889-97-2.3

  • Google Patents. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors.2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2,3-Dihydro-1-benzofuran-2-carbonitrile Scaffolds

Target Compound: 2,3-dihydro-1-benzofuran-2-carbonitrile (CAS: 24889-97-2)[1] Application Focus: Intermediate synthesis for YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors[2][3]. Audience: Discovery Chemists, P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2,3-dihydro-1-benzofuran-2-carbonitrile (CAS: 24889-97-2)[1] Application Focus: Intermediate synthesis for YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors[2][3]. Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals.

Introduction and Mechanistic Rationale

The 2,3-dihydro-1-benzofuran-2-carbonitrile core (CAS: 24889-97-2)[1] is a privileged structural motif in modern medicinal chemistry. Recently, highly substituted derivatives of this scaffold have emerged as critical binding elements in bifunctional degraders and inhibitors targeting the YAP/TAZ-TEAD transcriptional complex[4]. Disruption of the YAP/TAZ-TEAD PPI—the distal effector node of the Hippo signaling pathway—is a highly sought-after mechanism for abolishing the oncogenic potential of treatment-resistant tumors[4].

As a Senior Application Scientist, I have designed this protocol to focus on the base-mediated intramolecular cyclization required to form the dihydrobenzofuran ring. The methodology relies on the cross-coupling and subsequent cyclization of a salicylaldehyde derivative with an α -halo nitrile (e.g., 2-bromoacetonitrile or 2-bromo-2-phenylacetonitrile for substituted variants)[3].

Causality in Experimental Design:

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over stronger inorganic bases to prevent the degradation of the sensitive aldehyde precursor and to minimize the polymerization of the α -halo nitrile[3].

  • Solvent (DCM/THF): Dichloromethane (DCM) or Tetrahydrofuran (THF) provides optimal solubility for the organic precursors while maintaining a low dielectric constant, which favors the kinetics of the intramolecular SN​2 ring closure over intermolecular side reactions[3][4].

  • Temperature Control: The reaction is maintained at Room Temperature (RT) to 65°C (depending on steric hindrance) to balance the rate of cyclization against the thermodynamic stability of the resulting carbonitrile[4].

Reagent and Stoichiometry Matrix

The following table summarizes the quantitative data for the synthesis of the core scaffold, adapted from validated pharmaceutical scale-up procedures[3][4].

Reagent / MaterialRoleEquivalentsMolecular Weight ( g/mol )Notes
Salicylaldehyde (or derivative)Starting Material1.0 eqVariableEnsure anhydrous conditions.
α -Halo Nitrile (e.g., 2-bromoacetonitrile)Alkylating Agent1.0 - 1.2 eqVariableHandle in a fume hood (lachrymator).
DIPEANon-nucleophilic Base1.4 - 1.5 eq129.24Freshly distilled preferred.
Dichloromethane (DCM)Solvent5-10 volumes84.93Anhydrous, stabilized.
1 N HCl (aq)Quenching AgentExcess36.46Neutralizes residual DIPEA.

Step-by-Step Synthesis Protocol

This protocol represents a self-validating system: the distinct colorimetric and phase changes during the reaction and workup provide real-time feedback on reaction progress.

Phase 1: Preparation and Alkylation
  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with N2​ for 15 minutes.

  • Solubilization: Dissolve the salicylaldehyde derivative (1.0 eq) in anhydrous DCM (approx. 5 mL per gram of starting material) under continuous stirring[3].

  • Electrophile Addition: Add the α -halo nitrile (1.0 eq) to the solution. Note: For highly substituted target compounds like those used in TEAD binders, 2-bromo-2-phenylacetonitrile may be utilized[3].

  • Base Introduction: Dropwise, add DIPEA (1.4 to 1.5 eq) to the stirred solution at room temperature (RT)[3][4]. The addition should be controlled to prevent localized exothermic spikes.

Phase 2: Cyclization and Monitoring
  • Reaction Maturation: Allow the reaction mixture to stir at RT for 5 to 48 hours[3][4]. The extended timeframe is often required for sterically hindered substrates to achieve complete ring closure.

  • In-Process Control (IPC): Monitor the consumption of the starting material via UPLC-MS or TLC (Hexanes/Ethyl Acetate). The formation of the 2,3-dihydro-1-benzofuran-2-carbonitrile core typically presents as a distinct, more polar spot/peak.

Phase 3: Quenching and Workup
  • Acidic Quench: Once complete, cool the mixture to 0°C (ice bath) and carefully add 1 N HCl dropwise to quench the reaction and protonate residual DIPEA[4].

  • Neutralization: Add a saturated aqueous solution of NaHCO3​ until the aqueous layer reaches a pH of ~7.5[4].

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic phases, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Analytical Validation

To ensure trustworthiness, the synthesized 2,3-dihydro-1-benzofuran-2-carbonitrile must be validated against the following parameters:

  • Chiral SFC / UPLC-MS: Essential for determining the diastereomeric ratio if chiral centers are generated (e.g., at the C2 and C3 positions of the benzofuran ring)[2].

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic shift of the methine proton at the C2 position, which is strongly deshielded by both the adjacent oxygen and the carbonitrile group.

Process Visualization

SynthesisWorkflow Start Starting Materials Salicylaldehyde + α-Halo Nitrile Solvent Solvent Addition (Anhydrous DCM / THF) Start->Solvent Base Base Addition (DIPEA, Dropwise at RT) Solvent->Base Reaction Intramolecular Cyclization (Stir 5-48h at RT) Base->Reaction Quench Reaction Quench (1 N HCl then NaHCO3) Reaction->Quench Extraction Phase Extraction (DCM / Aqueous) Quench->Extraction Product Purified Scaffold 2,3-dihydro-1-benzofuran-2-carbonitrile Extraction->Product

Synthesis workflow for 2,3-dihydro-1-benzofuran-2-carbonitrile scaffolds.

References

  • 2,3-dihydro-1-benzofuran-2-carbonitrile | 24889-97-2 - Molport Molport.com. URL:[Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of Benzofuran-2-carbonitrile to 2,3-Dihydro-1-benzofuran-2-carbonitrile

Executive Summary & The Chemoselectivity Challenge The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore widely utilized in drug discovery and agrochemical development. However, synthesizing 2,3-dihydro-1-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chemoselectivity Challenge

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore widely utilized in drug discovery and agrochemical development. However, synthesizing 2,3-dihydro-1-benzofuran-2-carbonitrile via direct catalytic hydrogenation of its benzofuran precursor presents a profound chemoselectivity challenge.

Researchers must navigate a narrow kinetic window to selectively reduce the C2–C3 double bond of the furanoid ring while strictly avoiding three competing side reactions:

  • Nitrile Reduction: Conversion of the -CN group to a primary amine.

  • Hydrogenolysis: Cleavage of the C–O bond yielding phenol derivatives.

  • Arene Reduction: Saturation of the benzene ring to form octahydrobenzofurans.

This application note details field-proven, highly selective methodologies utilizing advanced catalytic systems—specifically Pd-Ru bimetallic nanoparticles and Lewis acid-modified Ru@SILP —to achieve >95% selectivity and yield, bypassing the pitfalls of traditional heterogeneous catalysis.

Mechanistic Causality: Overcoming the Kinetic Dilemma

Standard catalysts fail in this specific transformation due to conflicting affinities. As established in recent kinetic studies [1], Raney Nickel exhibits a high affinity for nitrile reduction, rapidly converting the substrate to 2,3-dihydrobenzofuran-2-methylamine. Conversely, Adams' catalyst (PtO₂), while effective for furanoid rings, aggressively saturates the adjacent benzene ring [2].

To achieve absolute chemoselectivity, the catalyst must lower the activation energy of the C2–C3 alkene reduction below that of the nitrile group. This is achieved through two modern approaches:

  • Bimetallic Synergy (Pd-Ru/C): Palladium is exceptional at dissociating H₂ gas into active hydrides at low temperatures, while Ruthenium is highly oxyphilic. The Ru sites anchor the oxygen atom of the benzofuran, perfectly orienting the C2–C3 double bond for hydride transfer from adjacent Pd sites. This cooperative mechanism significantly reduces the energy barrier for furan reduction, allowing the reaction to proceed at mild temperatures (44–60 °C) where the nitrile remains kinetically inert [3].

  • Lewis Acid-Directed Nanoparticles (Ru@SILP-[ZnCl₄]²⁻): In this supported ionic liquid phase system, the [ZnCl₄]²⁻ Lewis acid interacts directly with the benzofuran oxygen. This interaction polarizes the C=C bond and directs the Ru nanoparticles to selectively hydrogenate the furan ring while preserving both the aromaticity of the C6-ring and the integrity of the carbonitrile [4].

Reaction_Pathway Substrate Benzofuran-2-carbonitrile Desired 2,3-Dihydro-1-benzofuran- 2-carbonitrile Substrate->Desired Pd-Ru/C or Ru@SILP (Selective H2 addition) Side1 Primary Amine (Nitrile Reduction) Substrate->Side1 Raney Ni / High Pressure Side2 Phenol Derivatives (C-O Hydrogenolysis) Substrate->Side2 Unmodified Pd/C (Elevated Temp) Side3 Octahydrobenzofuran (Arene Reduction) Substrate->Side3 PtO2 / Harsh Conditions

Fig 1. Chemoselective pathways in the hydrogenation of benzofuran-2-carbonitrile.

Quantitative Catalyst Profiling

The table below summarizes the causality between catalyst selection and reaction outcomes, demonstrating why bimetallic or modified systems are strictly required for this substrate.

Catalyst SystemTemp (°C)H₂ PressureConversion (%)Selectivity for Nitrile Product (%)Primary Failure Mode / Side Reaction
Pd/C (10%) 251 atm>90< 50C-O Hydrogenolysis / Mixed reduction
PtO₂ 251 atm>90< 10Arene saturation (Octahydrobenzofuran)
Raney Nickel 5010 bar>95< 20Nitrile reduction to primary amine
Ru@SILP-[ZnCl₄]²⁻ 6020 bar>95> 90 None (Highly selective, Flow compatible)
Pd-Ru/C (Bimetallic) 44–6020 bar>99> 95 None (Highly selective, Batch compatible)

Validated Experimental Methodologies

The following protocol utilizes the Pd-Ru/C bimetallic catalyst [3], chosen for its high accessibility in standard synthetic laboratories and its robust self-validating parameters.

Protocol: Batch Hydrogenation using Pd-Ru/C

Reagents & Materials:

  • Benzofuran-2-carbonitrile (Substrate, 1.0 mmol, 143.15 mg)

  • Pd-Ru/C Catalyst (0.65 wt% Pd, 3.76 wt% Ru) (18 mg)

  • Ethyl Acetate (EtOAc, anhydrous, HPLC grade) (4.0 mL)

  • Tetradecane (Internal Standard for GC-FID) (10 µL)

  • Hydrogen Gas (H₂, UHP grade 99.999%)

Step-by-Step Procedure:

  • Reaction Assembly: In a 15 mL glass-lined stainless steel autoclave, add the benzofuran-2-carbonitrile (1.0 mmol), Pd-Ru/C catalyst (18 mg), and anhydrous EtOAc (4.0 mL). Add exactly 10 µL of tetradecane as an internal standard.

  • Atmospheric Purging (Critical Safety & Purity Step): Seal the autoclave. Purge the vessel with N₂ gas (10 bar) three times to displace all oxygen. Subsequently, purge with H₂ gas (10 bar) three times to condition the catalyst surface.

  • Pressurization & Heating: Pressurize the autoclave to exactly 20 bar with H₂. Begin stirring at 800 rpm to ensure mass transfer. Heat the reactor to 50 °C. Causality note: Exceeding 60 °C provides enough thermal energy to overcome the activation barrier for nitrile reduction.

  • Self-Validating Aliquot (30 Minutes): Pause stirring, cool to room temperature, and carefully vent the reactor. Extract a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-FID.

    • Validation Check: The ratio of product (m/z 145) to primary amine byproduct (m/z 149) must be >20:1. If the amine byproduct exceeds 5%, the catalyst loading is too high or the internal temperature spiked.

  • Completion & Recovery: Once complete conversion is confirmed (typically 0.5 to 1.5 hours), cool the reactor to 20 °C and safely vent the H₂. Transfer the mixture to a centrifuge tube.

  • Catalyst Recycling: Centrifuge at 5000 rpm for 10 minutes. Decant the supernatant. The Pd-Ru/C pellet can be washed with EtOAc (2 × 2 mL) and reused for up to 3 cycles without significant loss of activity [3].

  • Isolation: Concentrate the combined supernatant under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure 2,3-dihydro-1-benzofuran-2-carbonitrile as a clear oil/white solid.

Workflow Step1 1. Reaction Setup (Substrate + EtOAc + Pd-Ru/C) Step2 2. Strict Purging (3x N2, 3x H2) Step1->Step2 Step3 3. Pressurization (H2 Gas, 20 bar) Step2->Step3 Step4 4. Controlled Heating (50 °C, 800 rpm) Step3->Step4 Step5 5. Self-Validation (GC-FID Aliquot Check) Step4->Step5 Step6 6. Catalyst Recovery (Centrifugation) Step5->Step6 If Amine < 5% Step6->Step1 Catalyst Recycling (Up to 3x) Step7 7. Product Isolation (Concentration & Chromatography) Step6->Step7

Fig 2. Self-validating experimental workflow for Pd-Ru/C catalyzed batch hydrogenation.

Analytical Characterization & Quality Control

To confirm the structural integrity of the synthesized 2,3-dihydro-1-benzofuran-2-carbonitrile and the absence of over-reduction, the following spectroscopic markers must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the furanoid C3 proton (typically a singlet around δ 7.2–7.5 ppm in the starting material) and the emergence of diastereotopic protons at the C3 position (multiplets around δ 3.4–3.7 ppm) coupled with the C2 proton (dd, ~ δ 5.3 ppm).

  • IR Spectroscopy: A sharp, distinct absorption band at ~2240 cm⁻¹ is critical. This confirms the carbonitrile (-CN) group remains intact. The absence of broad N-H stretching bands at 3300–3500 cm⁻¹ confirms no primary amine byproduct was formed.

  • Mass Spectrometry (EI-TOF): HRMS m/z calculated for C₉H₇NO [M]⁺: 145.0528; found: 145.0530.

References

  • Source:MDPI (2019)
  • Title: 3-Methylidene-1-benzofuran-2-one | For Research Source:Benchchem URL
  • Source:ACS Catalysis (2024)
  • Source:ACS Catalysis (2020)
Method

scaling up the production of 2,3-dihydro-1-benzofuran-2-carbonitrile in the lab

An In-Depth Guide to the Laboratory-Scale Synthesis and Production Scale-Up of 2,3-Dihydro-1-benzofuran-2-carbonitrile Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold The 2,3-dihydrobenzofuran moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory-Scale Synthesis and Production Scale-Up of 2,3-Dihydro-1-benzofuran-2-carbonitrile

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and pharmacologically active synthetic compounds.[1][2] Its structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2] Notably, specific derivatives of 2,3-dihydro-1-benzofuran have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), which are instrumental in the research and potential treatment of neuropathic pain.[3][4]

Given its importance, the development of robust and scalable synthetic routes to key intermediates like 2,3-dihydro-1-benzofuran-2-carbonitrile is of paramount importance for researchers in drug discovery and development. This application note provides a comprehensive, field-proven guide for the synthesis of this valuable intermediate, beginning with a detailed laboratory-scale protocol and culminating in critical considerations for scaling up production.

Synthetic Strategy: A Reliable Pathway to 2,3-Dihydro-1-benzofuran-2-carbonitrile

Multiple synthetic strategies exist for the construction of the 2,3-dihydrobenzofuran ring system.[5][6][7] These include transition-metal-catalyzed cyclizations, intramolecular alkylations of phenols, and various annulation reactions.[5][6][7][8][9] For the specific synthesis of 2,3-dihydro-1-benzofuran-2-carbonitrile, a highly efficient and straightforward approach involves the base-mediated reaction of salicylaldehyde with chloroacetonitrile.

The reaction proceeds via a two-step, one-pot mechanism. First, the phenolic hydroxyl group of salicylaldehyde is deprotonated by a base, forming a phenoxide ion. This nucleophile then attacks chloroacetonitrile in an O-alkylation reaction (Williamson ether synthesis) to form an intermediate, 2-(cyanomethoxy)benzaldehyde. In the presence of a base, this intermediate undergoes a rapid intramolecular cyclization, likely a Thorpe-Ziegler type reaction, where the carbanion generated adjacent to the nitrile group attacks the aldehyde carbonyl, followed by dehydration, to yield the final product. The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt is highly recommended, especially for scale-up, as it facilitates the reaction between the aqueous-soluble phenoxide and the organic-soluble chloroacetonitrile, improving reaction rates and yields.

Critical Safety and Handling Protocols

Scientific integrity begins with safety. The reagents used in this synthesis are hazardous and require strict adherence to safety protocols.

  • Salicylaldehyde: This compound is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[10] It is also suspected of damaging fertility or the unborn child and may cause organ damage.[10] Always handle salicylaldehyde in a well-ventilated chemical fume hood.[10][11]

  • Chloroacetonitrile: This reagent is a flammable liquid and vapor. It is highly toxic if swallowed or inhaled and is fatal upon skin contact.[12][13] It also causes serious eye irritation.[13] Work involving chloroacetonitrile must be conducted within a fume hood, and appropriate personal protective equipment (PPE) is mandatory.[12][13]

Mandatory Personal Protective Equipment (PPE):

  • Nitrile or butyl rubber gloves (double-gloving is recommended).[11]

  • Chemical splash goggles and a face shield.[10]

  • A flame-retardant laboratory coat.

  • Ensure that safety showers and eyewash stations are readily accessible.[12]

Experimental Protocol 1: Laboratory-Scale Synthesis (1-5 g Scale)

This protocol is optimized for a standard laboratory setting and is designed to yield high-purity 2,3-dihydro-1-benzofuran-2-carbonitrile.

Materials and Reagents:
  • Salicylaldehyde (≥98%)

  • Chloroacetonitrile (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Tetrabutylammonium bromide (TBAB) (≥98%)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Silica gel (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (e.g., 2.44 g, 20.0 mmol), anhydrous potassium carbonate (4.15 g, 30.0 mmol), and tetrabutylammonium bromide (0.64 g, 2.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring the mixture at room temperature, add chloroacetonitrile (1.66 g, 1.39 mL, 22.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2,3-dihydro-1-benzofuran-2-carbonitrile as a solid. The expected yield is typically in the range of 75-85%. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Workflow for Laboratory Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents: - Salicylaldehyde - K₂CO₃ - TBAB setup Assemble Glassware: - RBF - Condenser reagents->setup add_solvent Add Acetonitrile setup->add_solvent add_reagent Add Chloroacetonitrile add_solvent->add_reagent reflux Heat to Reflux (4-6h) add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter rotovap1 Concentrate filter->rotovap1 extract Liquid-Liquid Extraction rotovap1->extract dry Dry with MgSO₄ extract->dry rotovap2 Final Concentration dry->rotovap2 chromatography Column Chromatography rotovap2->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Workflow for the lab-scale synthesis of 2,3-dihydro-1-benzofuran-2-carbonitrile.

Scaling Up Production: From Milligrams to Multigrams

Transitioning a synthesis from a small laboratory scale to a larger production scale introduces several challenges that must be proactively managed to ensure safety, efficiency, and reproducibility.

Key Scale-Up Challenges and Solutions:
  • Heat Management (Exothermicity): The O-alkylation and cyclization reactions can be exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. On a larger scale, this ratio decreases, and heat can build up, potentially leading to runaway reactions.

    • Solution: Use a jacketed reaction vessel connected to a circulating chiller/heater for precise temperature control. A mechanical overhead stirrer should be used instead of a magnetic stir bar to ensure efficient heat transfer throughout the larger volume.

  • Efficient Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields. This is particularly relevant when using a solid base like potassium carbonate.

    • Solution: Employ a mechanical overhead stirrer with a properly sized and shaped impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure the efficient suspension of solids and a homogenous reaction mixture.

  • Controlled Reagent Addition: The rate of addition of chloroacetonitrile is critical. Adding it too quickly on a large scale can exacerbate the exotherm.

    • Solution: Use a pressure-equalizing addition funnel or a syringe pump for the slow, controlled, and subsurface addition of chloroacetonitrile. This allows for the reaction rate, and thus heat generation, to be carefully managed.

  • Work-up and Purification Logistics: Handling large volumes of flammable solvents during extraction poses safety risks. Purification by column chromatography becomes impractical and costly at a large scale.

    • Solution: For the work-up, use appropriate large-scale glassware and ensure adequate ventilation. For purification, develop a robust recrystallization or trituration protocol as an alternative to chromatography. This is a more economical and scalable method for obtaining high-purity material.

Protocol 2: Scaled-Up Synthesis (50-100 g Scale)

Equipment Modifications:
  • Jacketed glass reactor (1-2 L) with an overhead mechanical stirrer.

  • Circulating chiller/heater unit.

  • Pressure-equalizing addition funnel (250 mL).

  • Large-scale filtration apparatus (e.g., Büchner funnel).

  • Large-scale separatory funnel (2-4 L).

Modified Procedure:
  • Setup: Assemble the jacketed reactor with the overhead stirrer, condenser, and addition funnel. Set the circulator to maintain an initial temperature of 20°C.

  • Charging Reactor: Charge the reactor with salicylaldehyde (e.g., 61.0 g, 0.5 mol), powdered potassium carbonate (103.7 g, 0.75 mol), TBAB (16.1 g, 0.05 mol), and 1 L of acetonitrile.

  • Controlled Addition: Begin stirring and charge the addition funnel with chloroacetonitrile (41.5 g, 34.7 mL, 0.55 mol). Add the chloroacetonitrile dropwise to the stirred suspension over 60-90 minutes, carefully monitoring the internal temperature. Use the circulator to maintain the temperature below 30°C during the addition.

  • Reaction: After the addition is complete, slowly heat the reactor to a gentle reflux and maintain for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reactor to room temperature. Filter the reaction mixture through a Büchner funnel to remove the salts, washing the filter cake with acetonitrile. Concentrate the combined filtrate on a large-scale rotary evaporator.

  • Purification via Recrystallization:

    • Dissolve the crude residue in a minimal amount of a hot solvent (e.g., isopropanol or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary: Lab-Scale vs. Scaled-Up Production

ParameterLab-Scale Protocol (20 mmol)Scaled-Up Protocol (0.5 mol)Rationale for Change
Salicylaldehyde 2.44 g61.0 g25x scale increase
K₂CO₃ (molar eq.) 1.5 eq1.5 eqMaintained stoichiometry
Chloroacetonitrile (molar eq.) 1.1 eq1.1 eqMaintained stoichiometry
Solvent Volume 40 mL1 LMaintain adequate dilution for stirring and heat transfer
Stirring Method Magnetic Stir BarMechanical Overhead StirrerEnsures homogeneity and efficient heat transfer in large volume
Addition Method Pipette (dropwise)Addition Funnel (over 60-90 min)Precise control of addition rate to manage exotherm
Temperature Control Heating MantleJacketed Reactor with ChillerActive cooling/heating for superior temperature management
Purification Column ChromatographyRecrystallizationScalable, economical, and efficient for large quantities
Typical Yield 75-85%70-80%Slight decrease is common on scale-up but is offset by throughput

Key Challenges in Scaling Up Synthesis

G cluster_challenges Scale-Up Challenges cluster_solutions Solutions exotherm Heat Management (Exotherm) jacket Jacketed Reactor exotherm->jacket mixing Inefficient Mixing stirrer Mechanical Stirrer mixing->stirrer addition Reagent Addition Control add_funnel Addition Funnel / Pump addition->add_funnel purification Impractical Purification recrystal Recrystallization purification->recrystal

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 2,3-dihydro-1-benzofuran-2-carbonitrile in DMSO

Executive Summary Welcome to the Technical Support Center for 2,3-dihydro-1-benzofuran-2-carbonitrile. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Welcome to the Technical Support Center for 2,3-dihydro-1-benzofuran-2-carbonitrile. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility bottlenecks with this specific heterocyclic nitrile. By addressing the thermodynamic and kinetic barriers of dissolution, this guide provides mechanistic explanations and self-validating protocols to ensure stable, homogeneous stock solutions and prevent downstream assay precipitation.

Physicochemical Profiling & Solubility Parameters

To troubleshoot solubility effectively, we must first analyze the molecular architecture of 2,3-dihydro-1-benzofuran-2-carbonitrile. The molecule consists of a highly hydrophobic fused benzofuran system and a polar, hydrogen-bond-accepting carbonitrile group.

ParameterCharacteristicImpact on DMSO Solubility & Troubleshooting
Core Scaffold Fused Benzofuran RingHighly hydrophobic. Drives precipitation if the solvent's dielectric constant increases (e.g., via water contamination).
Functional Group Carbonitrile (-C≡N)Strong dipole moment. Acts as a hydrogen-bond acceptor, making it highly soluble in polar aprotic solvents like pure DMSO.
H-Bond Donors 0Cannot self-associate via hydrogen bonding, relying entirely on solvent dipole interactions for dissolution.
H-Bond Acceptors 2 (Nitrile N, Furan O)Highly susceptible to hydration. Water molecules will preferentially H-bond to these sites if the DMSO is wet.
Target Stock Conc. 10 mM – 30 mMOptimal range. Exceeding 30 mM increases the risk of nucleation and crystal lattice reformation.

Mechanistic FAQs: Understanding the Causality of Precipitation

Q1: Why is my compound precipitating in DMSO, even though DMSO is a universal polar aprotic solvent? A1: The root cause is almost always suboptimal solvent quality, specifically water contamination. DMSO is highly hygroscopic and readily absorbs atmospheric moisture (1). While pure DMSO solvates the nitrile group via strong dipole-dipole interactions, introduced water molecules will preferentially form hydrogen bonds with the lone pair on the nitrile nitrogen (2). This hydration alters the microenvironment, increasing the local polarity. Consequently, the hydrophobic benzofuran core undergoes "hydrophobic collapse," leading to aggregation and precipitation. Always use fresh, anhydrous DMSO.

Q2: I achieved a clear stock solution, but the compound "crashes out" immediately upon dilution into my aqueous biological assay buffer. How do I prevent this? A2: This phenomenon is known as solvent-shift precipitation. When you spike a highly concentrated DMSO stock into an aqueous buffer, the local concentration of DMSO drops exponentially. The compound is suddenly surrounded by water, which cannot solvate the hydrophobic benzofuran ring, causing rapid crystallization (3). Causality-driven solution: Do not add the stock directly to the bulk aqueous phase. Instead, employ a step-down dilution strategy. Introduce a solubilizing agent (like 0.1% Tween-20 or PEG3350) into the aqueous buffer prior to compound addition, and add the DMSO stock dropwise under continuous vortexing to prevent localized high concentrations of the free ligand.

Q3: Should I use heat to force the compound into solution? A3: Yes, but within strict thermodynamic limits. The dissolution of crystalline organic molecules is an endothermic process; energy is required to disrupt the crystal lattice packing. Applying mild heat (37°C) provides this thermodynamic energy. However, excessive heat can degrade the carbonitrile group or cause solvent evaporation, which paradoxically increases the solute concentration and promotes re-crystallization upon cooling.

Diagnostic Workflow

TroubleshootingFlow Start Prepare 2,3-dihydro-1-benzofuran -2-carbonitrile in DMSO Inspect Visual & Centrifugal Inspection Start->Inspect Decision Is supernatant completely clear? Inspect->Decision Success Proceed to Assay Dilution Decision->Success Yes Fail Precipitate / Cloudiness Detected Decision->Fail No CheckWater Check DMSO Quality (Hygroscopic Water?) Fail->CheckWater NewDMSO Reconstitute in Fresh Anhydrous DMSO CheckWater->NewDMSO Old/Wet DMSO HeatSon Apply 37°C Heat + Bath Sonication CheckWater->HeatSon Dry DMSO NewDMSO->Inspect HeatSon->Inspect

Diagnostic workflow for resolving nitrile-benzofuran solubility failures in DMSO.

Validated Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Validation of a 30 mM Anhydrous Stock Solution

This protocol is designed as a self-validating system to ensure no micro-particulates are carried over into your downstream assays.

Step 1: Desiccation and Equilibration Allow the sealed vial of 2,3-dihydro-1-benzofuran-2-carbonitrile and a fresh bottle of anhydrous DMSO (≥99.9% purity, sealed under argon) to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes. Causality: Opening cold vials causes immediate atmospheric condensation, introducing water that will ruin solubility.

Step 2: Weighing and Solvent Addition Weigh the required mass of the compound into a sterile, amber microcentrifuge tube (the compound may be light-sensitive over long storage). Calculate the volume of anhydrous DMSO needed for a 30 mM concentration and add it directly to the powder.

Step 3: Kinetic Disruption Vortex the solution vigorously for 60 seconds. If the compound is not fully dissolved, place the tube in an ultrasonic water bath set to 37°C for 5 to 10 minutes. Causality: Sonication provides the mechanical cavitation needed to break apart macroscopic crystals, while the 37°C heat provides the thermodynamic energy to overcome the lattice energy.

Step 4: Self-Validation (The Centrifugation Test) Do not rely solely on visual inspection, as micro-crystals can mimic a clear solution. Centrifuge the tube at 10,000 × g for 5 minutes at room temperature.

  • Validation Pass: No pellet is visible at the bottom of the tube. The solution is thermodynamically stable.

  • Validation Fail: A white pellet forms. The solution is saturated. You must carefully decant the supernatant (which is now at its maximum solubility limit) and determine its exact concentration via UV-Vis or LC-MS before use.

Protocol 2: Step-Down Aqueous Dilution (Preventing Crash-Out)

To be used when transitioning from the DMSO stock to an aqueous assay buffer.

Step 1: Buffer Pre-Conditioning Prepare your target aqueous buffer. If your assay permits, add a biologically compatible co-solvent or surfactant (e.g., 0.05% Tween-20 or 1% PEG3350) to the buffer. Causality: Surfactants create hydrophobic pockets (micelles) that can encapsulate the benzofuran core, shielding it from the polar water molecules (3).

Step 2: Dynamic Addition Place the aqueous buffer on a magnetic stirrer at medium speed. Slowly add the 30 mM DMSO stock solution dropwise directly into the vortex of the stirring buffer. Causality: Rapid, dynamic mixing prevents localized zones of high DMSO/compound concentration, forcing the compound to disperse evenly before it has the kinetic opportunity to nucleate and crystallize.

Step 3: Final Inspection Incubate the final diluted solution at your assay temperature (e.g., 37°C) for 30 minutes, then measure absorbance at 600 nm. An elevated baseline indicates light scattering from nano-precipitates.

References

  • Physical Properties of Nitriles. Chemistry LibreTexts. LibreTexts. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (PMC).[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 2,3-Dihydro-1-benzofuran-2-carbonitrile by Flash Column Chromatography

Welcome to the technical support center for advanced purification strategies. As Senior Application Scientists, we understand that optimizing the purification of sensitive heterocyclic molecules like 2,3-dihydro-1-benzof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced purification strategies. As Senior Application Scientists, we understand that optimizing the purification of sensitive heterocyclic molecules like 2,3-dihydro-1-benzofuran-2-carbonitrile is critical for advancing research and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chromatographic theory and practical, field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the flash chromatography process. Each answer provides a causal explanation and a clear, actionable solution.

Q1: My separation is poor, and the peaks for my product and impurities are overlapping. What's wrong?

This is a common issue that typically points to a suboptimal mobile phase, improper sample loading, or column overloading.

  • Causality : Effective chromatographic separation relies on the differential partitioning of compounds between the stationary phase and the mobile phase.[1] If the mobile phase is too strong (too polar in normal-phase chromatography), it will move all compounds, including your target and its impurities, through the column too quickly, preventing effective separation.[2] Conversely, loading the sample dissolved in a solvent significantly stronger than the mobile phase will cause the sample to spread into a wide band at the top of the column before the separation can even begin, leading to poor resolution.[3][4]

  • Solution Pathway :

    • Re-evaluate Your Mobile Phase with TLC : The most crucial step is to refine your solvent system using Thin-Layer Chromatography (TLC).[5][6] Aim for a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4.[2][5][7] Critically, there should be a visible separation (ΔRf) between your target spot and the nearest impurities.[5]

    • Optimize Sample Loading : Switch to a dry loading (solid loading) technique.[8][9] This involves pre-adsorbing your crude material onto a small amount of silica gel (or an inert support like Celite®) and loading the resulting dry powder onto the column.[3][8] This method prevents the sample from "washing" down the column in a strong solvent and typically results in sharper bands and significantly improved resolution.[3][9]

    • Reduce the Load : If you are confident in your mobile phase, try reducing the amount of crude material loaded onto the column. As a rule of thumb, for a difficult separation, the mass of the crude sample should be about 1-2% of the mass of the silica gel in the column (a 1:100 to 1:50 ratio).[4]

Q2: I'm getting a low yield, and I suspect my compound is degrading on the column. How can I check and prevent this?

Low yield after chromatography, especially when the crude material appears clean by NMR, often points to compound instability on the stationary phase. The nitrile functional group and the benzofuran ring system can be sensitive to the acidic nature of standard silica gel.[10][11][12]

  • Causality : Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the degradation or hydrolysis of sensitive functional groups like nitriles or cause irreversible adsorption of polar compounds.[12][13][14]

  • Solution Pathway :

    • Confirm Instability with 2D TLC : To verify degradation, perform a simple stability test. Spot your crude mixture on a TLC plate, and let it sit on the bench for 30-60 minutes before developing it.[11] If a new spot appears or the original spot diminishes compared to a freshly spotted lane, your compound is likely unstable on silica.

    • Deactivate the Silica Gel : You can neutralize the acidic sites by incorporating a small amount of a basic modifier into your mobile phase. Adding 0.1-1% triethylamine (TEA) or a similar amine base to the eluent system is a common and effective strategy.[15]

    • Switch to an Alternative Stationary Phase : If deactivation is insufficient, consider using a less acidic stationary phase.

      • Neutral Alumina : A good first alternative, available in neutral, basic, or acidic forms.[11]

      • Deactivated Silica : Commercially available silica gels that have been end-capped or treated to be less acidic.

Q3: My product is exhibiting significant peak tailing. How can I get sharper peaks?

Peak tailing occurs when a portion of the analyte is retained more strongly than the bulk, leading to a drawn-out, asymmetrical peak. This reduces resolution and purity of collected fractions.

  • Causality : Tailing is often caused by strong, non-ideal interactions between polar functional groups on the analyte and highly active sites (like silanol groups) on the stationary phase.[15][16] For 2,3-dihydro-1-benzofuran-2-carbonitrile, the nitrile group and the oxygen in the furan ring can engage in strong hydrogen bonding with the silica surface.

  • Solution Pathway :

    • Use a Mobile Phase Modifier : As with degradation issues, adding a small amount of a competitive agent to the mobile phase can dramatically improve peak shape. This modifier will occupy the highly active sites on the silica, preventing the analyte from binding too strongly.

      • For a neutral/slightly basic compound, a small amount of triethylamine (0.1-1%) can be effective.[15]

      • In some cases, a small amount of a polar solvent like methanol (1-2%) added to a standard eluent like ethyl acetate/hexane can improve peak shape, though care must be taken as this will significantly increase solvent strength.[17]

    • Optimize the Gradient : If using a gradient elution, ensure the slope is not too shallow.[18] A gradient that increases in polarity too slowly can sometimes contribute to peak broadening and tailing.[18]

Q4: My compound is either stuck at the top of the column or rushes through with the solvent front. How do I fix this?

This is a fundamental problem of incorrect mobile phase polarity.

  • Causality : The Rf value on a TLC plate is inversely related to the number of column volumes (CV) required to elute a compound.[19]

    • Stuck on Column (Rf ≈ 0) : The mobile phase is too weak (non-polar) and lacks the strength to displace the compound from the stationary phase.[11]

    • In Solvent Front (Rf ≈ 1) : The mobile phase is too strong (polar), causing the compound to have little to no interaction with the stationary phase.[11][19]

  • Solution Pathway :

    • Return to TLC Method Development : This issue must be solved with TLC analysis.

    • If Stuck : Systematically increase the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Test ratios like 10%, 20%, 30%, etc., until the target compound has an Rf of 0.2-0.4.[7]

    • If in Solvent Front : Systematically decrease the proportion of the polar solvent. Test ratios like 5%, 2%, and 1% ethyl acetate in hexane. If the compound is still too mobile, switch to a less polar "polar" solvent, such as dichloromethane or diethyl ether in hexane.[17]

Q5: I'm having trouble dissolving my crude sample for loading. What is the best loading technique?

Poor solubility in the initial mobile phase is a common challenge that can ruin a separation if handled improperly.

  • Causality : Using a strong solvent (like pure dichloromethane or methanol) to dissolve the sample for liquid loading creates a localized zone of high elution strength at the top of the column. This causes the compound to crash out of solution or travel down the column in a diffuse band, destroying resolution.[3][20]

  • Solution Pathway :

    • Prioritize Dry Loading : Dry loading is the superior technique when solubility is an issue.[3][8]

      • Protocol : Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, acetone). Add 2-3 times the mass of silica gel relative to your sample mass.[8] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Minimalist Liquid Loading : If you must use liquid loading, dissolve the sample in the absolute minimum volume of the strongest solvent required for solubility. Then, dilute this solution with your non-polar mobile phase solvent (e.g., hexane) until the point of precipitation, and then add a drop of the strong solvent to re-dissolve. This minimizes the amount of strong eluent added to the column.

Frequently Asked Questions (FAQs)

Q1: How do I develop an optimal mobile phase using Thin-Layer Chromatography (TLC)?

TLC is the most effective tool for developing a flash chromatography method.[6][21]

  • Step 1: Choose a Starting Solvent System . For a moderately polar compound like 2,3-dihydro-1-benzofuran-2-carbonitrile, a standard and effective system is ethyl acetate (EtOAc) in hexane.[17]

  • Step 2: Find the Right Polarity . Spot your crude mixture on a TLC plate and test a few solvent ratios. A good starting point is to test 10%, 20%, and 40% EtOAc in hexane.[18]

  • Step 3: Analyze the Rf Value . The ideal solvent system will place your target compound at an Rf value between 0.2 and 0.4.[5][7] This range ensures the compound will elute from the flash column in a reasonable number of column volumes (typically 3-5 CVs) without excessive band broadening.[19]

  • Step 4: Maximize Separation (ΔRf) . Once you have the target in the ideal Rf range, ensure there is maximal separation from the closest impurity spots. If separation is poor, try a different solvent system (e.g., dichloromethane/hexane or diethyl ether/hexane) to alter the selectivity.[22]

TLC Result (Rf of Target) Interpretation Action for Flash Chromatography
0.0 - 0.1 Eluent is too weak (not polar enough).Increase the percentage of the polar solvent (e.g., increase % EtOAc).
0.2 - 0.4 Optimal Range . Good starting point for isocratic or gradient elution.Transfer this solvent system directly to the flash method.[6]
0.5 - 0.9 Eluent is too strong (too polar).Decrease the percentage of the polar solvent (e.g., decrease % EtOAc).
Streaking/Tailing Compound is very polar or interacting strongly with silica.Add a modifier (e.g., 1% MeOH or 0.5% TEA) to the eluent.[15]

Q2: What are the best starting conditions (stationary and mobile phase) for a moderately polar compound like 2,3-dihydro-1-benzofuran-2-carbonitrile?

  • Stationary Phase : Standard, flash-grade silica gel (40-63 µm particle size) is the appropriate starting point.[23]

  • Mobile Phase : Begin TLC screening with 20% ethyl acetate in hexane .[17][18] This is a versatile starting point for many moderately polar organic compounds and can be easily adjusted to achieve the target Rf.

Q3: Should I use an isocratic or gradient elution? What are the advantages of each?

  • Isocratic Elution (constant solvent composition) is simpler to set up. It is ideal when your target compound is well-separated from all impurities on the TLC plate.[2]

  • Gradient Elution (mobile phase composition changes over time, usually increasing in polarity) is generally more powerful and efficient.[24]

    • Advantages : Gradients often result in faster purifications, consume less solvent, and produce sharper peaks, especially for compounds that are retained more strongly.[24][25] They are particularly useful for complex mixtures where impurities have a wide range of polarities. Many modern flash systems can automatically generate an optimized gradient based on your TLC data.[24][25]

Q4: How much crude material can I load onto my flash column?

The loading capacity depends heavily on the difficulty of the separation (the ΔRf between your product and the closest impurity).

  • Easy Separation (ΔRf > 0.2) : You can load up to 10% of the silica gel mass (1:10 sample:silica ratio).

  • Moderate Separation (ΔRf ≈ 0.1-0.2) : A load of 2-5% is more appropriate (1:50 to 1:20 ratio).

  • Difficult Separation (ΔRf < 0.1) : You may need to reduce the load to 1% or less (1:100 ratio or higher) and use a very slow, shallow gradient for the best results.[2]

Using dry loading can often increase your effective loading capacity compared to liquid loading.[3]

Workflow for Method Development and Optimization

G cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Purification (Flash Chromatography) cluster_2 Phase 3: Troubleshooting TLC_Start 1. Run TLC with 20% EtOAc/Hexane TLC_Analyze 2. Analyze Rf of Target TLC_Start->TLC_Analyze TLC_Decision Is Rf 0.2-0.4? TLC_Analyze->TLC_Decision TLC_TooHigh Rf > 0.4: Decrease % EtOAc TLC_Decision->TLC_TooHigh No (Too High) TLC_TooLow Rf < 0.2: Increase % EtOAc TLC_Decision->TLC_TooLow No (Too Low) TLC_Optimal 3. Optimal Rf Achieved Proceed to Flash Prep TLC_Decision->TLC_Optimal Yes TLC_TooHigh->TLC_Start TLC_TooLow->TLC_Start Prep 4. Prepare Column & Choose Loading Method TLC_Optimal->Prep Loading_Decision Good Solubility in Weak Eluent? Prep->Loading_Decision Dry_Load 5a. Dry Load Sample (Recommended) Loading_Decision->Dry_Load No Liquid_Load 5b. Liquid Load (Minimal Strong Solvent) Loading_Decision->Liquid_Load Yes Run_Flash 6. Run Gradient or Isocratic Elution Dry_Load->Run_Flash Liquid_Load->Run_Flash Analyze_Fractions 7. Analyze Fractions by TLC Run_Flash->Analyze_Fractions Troubleshoot 8. Evaluate Purity & Yield Analyze_Fractions->Troubleshoot Troubleshoot_Decision Successful? Troubleshoot->Troubleshoot_Decision Success Pure Product Isolated Troubleshoot_Decision->Success Yes Failure Poor Separation/Yield: Re-evaluate TLC, Check for Degradation, Reduce Load Troubleshoot_Decision->Failure No Failure->TLC_Start

Caption: Workflow for optimizing flash chromatography purification.

References
  • Biotage. (2025, December 9).
  • Sorbent Technologies. (2023, April 7).
  • Teledyne ISCO.
  • Hawach Scientific. The Methods Of Sample Loading In Flash Column.
  • Buchi.com.
  • Journal of Chromatographic Science. (2008).
  • Journal of Chromatographic Science. (2021, July 27). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. [Link]

  • Biotage. (2023, February 10).
  • PubMed. (2022, June 6).
  • Sorbent Technologies, Inc. (2024, May 15).
  • alwsci Blogs. (2025, September 2).
  • University of California, Los Angeles - Chemistry.
  • Molecules. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. [Link]

  • Sorbent Technologies, Inc. (2025, August 11).
  • Biotage. (2023, January 30). Does high performance flash column chromatography require high performance TLC for method development?
  • University of Rochester - Department of Chemistry.
  • American Chemical Society.
  • Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Organic Syntheses. (2025, June 19).
  • Buchi.com.
  • YouTube. (2021, March 12).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Waters Corpor
  • Reddit. (2022, January 28).
  • Journal of Medicinal Chemistry. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. [Link]

  • Research Journal of Pharmacy and Technology.
  • The Royal Society of Chemistry.
  • Labtech.
  • Indian Academy of Sciences. Resolution of 2,3-dihydro-benzofuran-3-ols.
  • Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • BenchChem.
  • ChemicalBook. 2,3-Dihydro-1-benzofuran-2-carboxylic acid synthesis.
  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
  • DSpace@MIT. 4.
  • Arkivoc. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs.
  • Molecules. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Biotage. (2023, January 26).
  • LCGC International. (2026, April 1).
  • EPFL.
  • ResearchGate. (2025, November 26).
  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective.
  • Molecules. (2017, August 14).
  • NextSDS.
  • Waters Blog. (2025, June 18).
  • Applied Biochemistry and Microbiology. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria. [Link]

  • Alfa Chemistry.
  • Frontiers in Microbiology. Impact of Nitriles on Bacterial Communities.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dihydro-1-benzofuran-2-carbonitrile Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the functionalization of the 2,3-dihydro-1-benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the functionalization of the 2,3-dihydro-1-benzofuran-2-carbonitrile scaffold.

This molecule is a highly valuable intermediate, but its unique electronic topology—featuring an acidic alpha-proton flanked by an activating carbonitrile group and an ether oxygen—makes it highly susceptible to side reactions. Without rigorous mechanistic control, experiments frequently fail due to aromatization, ring-opening, or nitrile hydrolysis. This guide synthesizes field-proven insights to help you establish a self-validating, high-yield experimental system.

Mechanistic Divergence & Causality

To troubleshoot effectively, we must first understand the thermodynamic and kinetic pathways that compete during the reaction. The diagram below illustrates how varying conditions drive the starting material away from the desired alpha-functionalized product and toward unwanted side products.

MechanisticPathway SM 2,3-Dihydro-1-benzofuran- 2-carbonitrile Base Strong Base / Heat SM->Base Deprotonation Ox O2 / Trace Metals SM->Ox Autoxidation Desired Alpha-Functionalized Product Base->Desired Electrophile (Controlled) RingOpen Ring-Opened Phenol (Side Product) Base->RingOpen E1cB Cleavage Aromatized Benzofuran-2-carbonitrile (Side Product) Ox->Aromatized -H2

Mechanistic divergence of 2,3-dihydro-1-benzofuran-2-carbonitrile under varying conditions.

Troubleshooting FAQs

Q1: During the alpha-alkylation of 2,3-dihydro-1-benzofuran-2-carbonitrile, my primary side product is a ring-opened phenol derivative. How do I prevent this? Root Cause (Causality): Deprotonation at the C2 position generates a nitrile-stabilized carbanion. If the temperature is too high or the base is too nucleophilic, this intermediate undergoes an E1cB-like elimination. The electron pair cascades to cleave the C-O ether bond, yielding a phenoxide intermediate that protonates into a substituted 2-vinylphenol upon workup. Rearrangements and ring-opening reactions are common modes of failure in 2,3-dihydrobenzofuran systems under thermal or basic stress [2]. Solution:

  • Cryogenic Control: Maintain the reaction strictly at or below -78 °C. The activation energy for the E1cB ring-opening is higher than that of the desired electrophilic trapping.

  • Sterically Hindered Bases: Avoid nucleophilic bases like n -BuLi or NaH. Use Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) to ensure clean deprotonation without triggering ether cleavage.

Q2: I am observing significant amounts of benzofuran-2-carbonitrile in my product mixture. Why is my starting material aromatizing? Root Cause (Causality): The 2,3-dihydrobenzofuran core is thermodynamically driven to aromatize into a fully conjugated benzofuran system. This over-oxidation is often triggered by trace oxygen (autoxidation) or transition metal impurities that facilitate radical abstraction at the C3 position, followed by rapid loss of hydrogen. Solution:

  • Strict Inert Atmosphere: Standard Schlenk techniques are insufficient if your solvent isn't properly degassed. Use the freeze-pump-thaw method (minimum 3 cycles) for all solvents.

  • Radical Scavengers: In highly sensitive scale-ups, adding a catalytic amount of a radical scavenger (e.g., BHT) can suppress the autoxidation pathway.

Q3: My nitrile group is converting into an amide or carboxylic acid during the workup phase. How can I preserve the carbonitrile moiety? Root Cause (Causality): The carbonitrile group acts as a highly electrophilic site and is susceptible to nucleophilic attack by water under both acidic and basic extremes, leading to rapid hydrolysis [1]. Solution:

  • Buffered Quenching: Never quench the reaction with strong aqueous acids (like HCl) or allow it to warm up in the presence of unquenched base. Always use a cold, saturated aqueous solution of Ammonium Chloride (NH 4​ Cl) to buffer the pH near 7 during the quench.

Quantitative Data: Side Product Mitigation

The following table summarizes the quantitative impact of reaction parameters on the distribution of desired products versus unwanted side products during alpha-alkylation.

Reaction ParameterDesired Product YieldRing-Opened PhenolAromatized ProductNitrile HydrolysisRecommended Action
Base: n -BuLi (0 °C) < 15%> 70% ~ 5%~ 10%Switch to non-nucleophilic base (LDA).
Base: LDA (-78 °C) > 85% < 5%< 2%< 2%Optimal baseline condition.
Atmosphere: Air < 40%~ 10%> 45% < 5%Implement freeze-pump-thaw degassing.
Quench: 1M HCl (RT) < 30%< 5%< 5%> 60% Quench with sat. NH 4​ Cl at -78 °C.

Self-Validating Experimental Protocol: Alpha-Alkylation

To ensure reproducibility and high enantiocontrol in direct alkylation strategies [3], this protocol is designed as a self-validating system . It includes built-in observational checks to confirm the chemical state before proceeding to the next step.

Materials Required:
  • 2,3-Dihydro-1-benzofuran-2-carbonitrile (1.0 equiv, rigorously dried)

  • LDA (1.1 equiv, freshly prepared in THF)

  • Electrophile (e.g., alkyl halide, 1.2 equiv)

  • Anhydrous THF (degassed via freeze-pump-thaw)

  • Saturated aqueous NH 4​ Cl (chilled)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add the 2,3-dihydro-1-benzofuran-2-carbonitrile and dissolve in degassed anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Controlled Deprotonation: Add the LDA solution dropwise via a syringe pump over 20 minutes.

    • Self-Validation Check: The formation of the carbanion will present as a distinct deep yellow/orange hue. If the solution turns dark brown or black, this is an immediate visual indicator that localized heating has caused E1cB ring-opening. Discard and check your cooling bath and addition rate.

  • Electrophile Addition: Stir the carbanion solution for 30 minutes at -78 °C. Add the electrophile dropwise. Maintain the reaction at -78 °C for an additional 2 hours.

  • Buffered Quench: While the flask is still in the -78 °C bath, rapidly inject cold, saturated aqueous NH 4​ Cl.

    • Causality: Quenching at cryogenic temperatures prevents the unreacted base from hydrolyzing the nitrile group as the system warms up.

  • Isolation: Remove the cooling bath, allow the mixture to warm to room temperature, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

ProtocolWorkflow Step1 1. Setup Inert Atm, -78°C Step2 2. Deprotonation Add LDA dropwise Step1->Step2 Step3 3. Electrophile Add reagent, maintain -78°C Step2->Step3 Step4 4. Quench Buffered NH4Cl (pH 7) Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the optimized alpha-alkylation protocol.

References

  • Buy 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (EVT-1471860)
  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs Source: Arkivoc URL
  • Source: PMC (National Institutes of Health)
Optimization

2,3-dihydro-1-benzofuran-2-carbonitrile long-term stability and storage conditions

Welcome to the Technical Support and Troubleshooting Center for 2,3-dihydro-1-benzofuran-2-carbonitrile (CAS: 24889-97-2)[1]. This guide is engineered for researchers, analytical chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2,3-dihydro-1-benzofuran-2-carbonitrile (CAS: 24889-97-2)[1]. This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies for handling, storing, and validating the stability of this heterocyclic building block.

As a critical intermediate in the synthesis of bioactive molecules—including YAP/TAZ-TEAD protein-protein interaction inhibitors[2]—maintaining the structural integrity of this compound is paramount. This guide bypasses generic advice to provide deep mechanistic insights into its degradation pathways and offers self-validating protocols to ensure absolute experimental reproducibility.

Core Properties & Quantitative Stability Profile

The stability of 2,3-dihydro-1-benzofuran-2-carbonitrile is dictated by two reactive structural features: the carbonitrile (-C≡N) group , which is highly susceptible to nucleophilic attack by water[3], and the 2,3-dihydrobenzofuran core , which is thermodynamically driven to oxidize into a fully aromatic benzofuran system[4].

To prevent these degradation pathways, strict adherence to the environmental thresholds outlined below is required.

Table 1: Critical Storage Parameters and Deviation Consequences
ParameterRecommended ConditionCritical Threshold / Consequence of Deviation
Storage Temp (Solid) 2–8 °C (Refrigerated)>25 °C accelerates thermal degradation and oxidative aromatization.
Storage Temp (Solution) -20 °C (in anhydrous DMSO)4 °C is acceptable for <1 week; prolonged storage causes hydrolysis[2].
Atmosphere Argon or Nitrogen purgeO₂ exposure drives dehydrogenation of the heterocyclic core.
Humidity < 10% RH (Desiccated)Moisture initiates nitrile hydrolysis to amides and carboxylic acids[5].
Light Exposure Amber vials (UV protected)UV light induces photochemical oxidation of the dihydrobenzofuran ring.

Mechanistic Troubleshooting Guide

When assay results drift or LC-MS purity drops, the root cause is almost always environmental exposure. Understanding the causality behind these chemical transformations is the first step in troubleshooting.

Issue 1: Appearance of +18 Da or +19 Da Peaks in LC-MS (Nitrile Hydrolysis)

The Mechanism: Nitriles are exceptionally sensitive to moisture, especially when dissolved in hygroscopic solvents like Dimethyl Sulfoxide (DMSO). When a DMSO stock vial is repeatedly opened, it absorbs atmospheric water. This moisture, catalyzed by trace acids or bases in the environment, attacks the electrophilic carbon of the nitrile group. The hydration forms an imidic acid tautomer that rapidly rearranges into a stable primary carboxamide (+18 Da mass shift)[3]. Further hydrolysis yields the corresponding carboxylic acid (+19 Da mass shift from the original mass). The Fix:

  • Always prepare stock solutions in anhydrous DMSO (stored over activated 3Å molecular sieves).

  • Aliquot stock solutions immediately upon preparation to avoid repeated freeze-thaw cycles and atmospheric exposure.

Issue 2: Yellowing of Solid Powder and -2 Da Mass Shift (Oxidative Aromatization)

The Mechanism: The 2,3-dihydrobenzofuran ring is a saturated heterocycle fused to a benzene ring. It is thermodynamically motivated to lose two protons and two electrons (dehydrogenation) to achieve the fully conjugated, lower-energy aromatic state of a benzofuran [4]. This oxidation is accelerated by ambient oxygen and UV light (photochemical excitation). The Fix:

  • Store the solid compound in opaque, amber glass vials.

  • Backfill the headspace of the vial with inert Argon gas before sealing.

Pathway Visualization

The following diagram maps the logical flow of these degradation mechanisms.

G A 2,3-dihydro-1-benzofuran- 2-carbonitrile B Hydrolysis Pathway (Moisture + Heat) A->B H2O Exposure C Oxidation Pathway (O2 + Light/Heat) A->C O2/UV Exposure D 2,3-dihydro-1-benzofuran- 2-carboxamide (+18 Da) B->D Partial Hydrolysis F 1-benzofuran-2-carbonitrile (-2 Da, Aromatization) C->F Dehydrogenation E 2,3-dihydro-1-benzofuran- 2-carboxylic acid (+19 Da) D->E Complete Hydrolysis

Degradation pathways of 2,3-dihydro-1-benzofuran-2-carbonitrile via hydrolysis and oxidation.

Experimental Protocol: Self-Validating Stability Workflow

To definitively prove that your storage conditions are preserving the compound, you must run a controlled stability assay. This protocol is designed as a self-validating system : it utilizes a matrix blank and a stable internal standard (IS) to mathematically isolate true chemical degradation from instrument drift or solvent evaporation.

Phase 1: Preparation of Controls and Aliquots
  • Matrix Blank: Prepare a vial containing only anhydrous DMSO (no compound).

  • Internal Standard (IS) Selection: Select a highly stable, structurally distinct compound (e.g., a fluorinated biphenyl) that does not co-elute with your target or its known degradants.

  • Sample Preparation: Dissolve 2,3-dihydro-1-benzofuran-2-carbonitrile in anhydrous DMSO to a concentration of 10 mM[2]. Spike the solution with the IS at a concentration of 1 mM.

  • Aliquotting: Divide the solution into 20 µL aliquots in sealed, amber glass vials purged with Argon.

Phase 2: Stress Induction (Accelerated Degradation)
  • Control Group: Store 3 aliquots at -20 °C (Baseline).

  • Hydrolytic Stress Group: Add 5% v/v HPLC-grade water to 3 aliquots and incubate at 40 °C for 48 hours[5].

  • Oxidative Stress Group: Leave 3 aliquots open to the atmosphere under ambient laboratory light at room temperature for 48 hours.

Phase 3: LC-MS Quantification and Data Validation
  • Quenching: After 48 hours, move all vials to an ice bath. Dilute 1:100 in cold Acetonitrile to halt degradation.

  • Analysis: Inject the Matrix Blank first to establish a baseline and rule out solvent-derived peaks. Inject the Control and Stress groups via LC-MS.

  • Self-Validation Logic: Calculate the ratio of the Compound Peak Area to the IS Peak Area.

    • Causality Check: If the absolute peak area of the compound drops, but the Compound/IS ratio remains constant, the solvent has evaporated. If the Compound/IS ratio drops, true chemical degradation has occurred.

Workflow S1 1. Aliquot & IS Prep (Inert Atmosphere) S2 2. Stress Induction (Heat, Light, H2O) S1->S2 S3 3. LC-MS Analysis (Quantify Degradants) S2->S3 S4 4. Data Validation (Ratio vs. IS) S3->S4

Self-validating workflow for compound stability testing and LC-MS quantification.

Frequently Asked Questions (FAQs)

Q: Can I store 2,3-dihydro-1-benzofuran-2-carbonitrile in aqueous assay buffers overnight? A: No. Aqueous environments drive the hydrolysis of the nitrile group into an amide[3]. You must prepare working dilutions in aqueous media (e.g., PBS or cell culture media) immediately prior to dispensing into your assay plates.

Q: My compound turned from a white powder to a slightly yellowish solid. Is it still usable? A: Yellowing is a classic visual indicator of oxidative degradation—specifically, the aromatization of the 2,3-dihydrobenzofuran core into the fully conjugated benzofuran derivative[4]. Do not use the compound without first verifying its purity via NMR or LC-MS, as the planar benzofuran analog will exhibit vastly different binding kinetics in biological assays.

Q: Why do my biological assay results drift downward when using a DMSO stock that is a month old, even if stored at 4 °C? A: DMSO freezes at 19 °C. Storing it at 4 °C means it remains solid, but repeated transitioning between 4 °C and room temperature introduces condensation. The hygroscopic nature of DMSO pulls this condensation into the solution, initiating slow-acting nitrile hydrolysis[5]. Always store DMSO stocks at -20 °C and use single-use aliquots.

References

  • Title: 2,3-dihydro-1-benzofuran-2-carbonitrile — Chemical Substance Information Source: NextSDS URL:[Link]

  • Title: Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors (WO2021186324A1)
  • Title: Nitrile (Hydrolysis Pathways) Source: Wikipedia URL: [Link]

  • Title: Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 2,3-Dihydro-1-benzofuran-2-carbonitrile HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 2,3-dihydro-1-benzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2,3-dihydro-1-benzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically peak tailing, encountered during chromatographic analysis. Here, we provide in-depth, experience-driven advice and practical solutions to ensure the integrity and accuracy of your results.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing is a frequent challenge in HPLC, leading to poor resolution, inaccurate integration, and compromised data quality.[1][2] For 2,3-dihydro-1-benzofuran-2-carbonitrile, a compound with a basic nitrogen atom, the primary cause of peak tailing is often secondary interactions with the stationary phase.[3][4] This guide provides a systematic workflow to diagnose and resolve this issue.

Step 1: Initial Assessment - Is It a System or a Chemistry Problem?

The first step is to determine if the peak tailing is specific to your analyte or a general system issue.

Experimental Protocol:

  • System Suitability Test: Inject a neutral, well-behaved standard compound (e.g., toluene or naphthalene) under your current method conditions.

  • Analysis:

    • If the neutral compound's peak is symmetrical: The problem is likely related to the chemical interactions between 2,3-dihydro-1-benzofuran-2-carbonitrile and the stationary phase. Proceed to Step 2 .

    • If the neutral compound's peak also tails: This suggests a system-level problem, such as extra-column volume or column degradation. Proceed to the System-Level Troubleshooting section.

Step 2: Addressing Analyte-Specific Peak Tailing - Mitigating Secondary Interactions

The nitrile group and the oxygen in the furan ring of 2,3-dihydro-1-benzofuran-2-carbonitrile introduce polarity, while the nitrogen can act as a basic site, making it susceptible to interactions with residual silanol groups on the silica-based stationary phase.[3][4][5]

Primary Cause: Silanol Interactions

Residual silanol groups (Si-OH) on the surface of silica-based columns can exist in an ionized state (Si-O⁻) at mobile phase pH levels above 3-4.[1][4][6] The basic nitrogen in your analyte can become protonated, leading to a positively charged species that strongly interacts with these negative sites, causing a secondary retention mechanism that results in peak tailing.[4][5]

Solutions:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH to ≤ 3 suppresses the ionization of silanol groups, neutralizing them and minimizing the ionic interaction with your basic analyte.[3][4]

    • Protocol:

      • Prepare a mobile phase containing an acidic modifier. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[7][8]

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject your sample and evaluate the peak shape.

  • Use of Mobile Phase Additives (Competing Base):

    • Rationale: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.[9] The TEA molecules will preferentially interact with the silanols, preventing your analyte from doing so.

    • Note: This approach is less common with modern, high-purity columns but can be effective for older column technologies.

  • Increase Buffer Concentration:

    • Rationale: A higher buffer concentration (e.g., 25-50 mM) can help to shield the residual silanol interactions and improve peak symmetry.[10]

    • Recommended Buffers: For reversed-phase HPLC, phosphate and acetate buffers are common choices.[7]

Mobile Phase ModifierTypical ConcentrationProsCons
Formic Acid 0.1% (v/v)MS-compatible, less baseline noise.[7]Less effective at improving peak shape than TFA.[8]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Excellent for improving peak shape of basic compounds.[8][11][12]Can cause ion suppression in MS and noisy baselines at low UV wavelengths.[7][8]
Ammonium Acetate/Formate 10-20 mMMS-compatible.[13]Buffering capacity is pH-dependent.
Phosphate Buffer 25-50 mMGood buffering capacity.Not volatile, not suitable for MS.[13]
Step 3: Column Selection and Care

The choice of HPLC column is critical for analyzing polar and basic compounds.

  • Use High-Purity, End-Capped Columns: Modern columns are typically made from high-purity silica (Type B) with reduced metal content and are "end-capped" to block a significant portion of residual silanol groups.[3][14][15] This significantly reduces the potential for secondary interactions.

  • Consider Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases that are better suited for polar or basic analytes.[16][17][18]

    • Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain, which helps to shield the residual silanols and provides alternative selectivity.[16]

    • Phenyl Phases: These can offer different selectivity through π-π interactions with the aromatic ring of your analyte.[6]

Step 4: Optimizing Method Parameters
  • Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer and reducing mobile phase viscosity.[19][20][21] However, excessive heat can degrade the sample or the column.[22] A typical starting point is 30-40°C.

  • Flow Rate: While higher flow rates shorten analysis time, they can sometimes exacerbate peak tailing for basic compounds.[19][23] It may be beneficial to operate at a slightly lower flow rate to improve peak shape.

System-Level Troubleshooting

If you determined in Step 1 that the issue is system-wide, consider the following:

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1] Use narrow internal diameter tubing (e.g., 0.005 inches) and keep connections as short as possible.

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can lead to poor peak shape.[4] Try back-flushing the column (if the manufacturer allows) or replacing it with a new one.

  • Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[2][24] Try diluting your sample and injecting a smaller volume.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[2] Ideally, dissolve your sample in the initial mobile phase.[24]

Troubleshooting Workflow Diagram

G cluster_chem Chemical Troubleshooting start Peak Tailing Observed is_systemic Inject Neutral Standard. Does it tail? start->is_systemic system_issue System-Level Problem: - Check extra-column volume - Inspect column for voids/clogs - Check for sample overload is_systemic->system_issue Yes chem_issue Analyte-Specific Problem: Likely Silanol Interactions is_systemic->chem_issue No end_good_peak Symmetrical Peak Achieved system_issue->end_good_peak adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) chem_issue->adjust_ph use_additive Use Competing Base (e.g., TEA) adjust_ph->use_additive Tailing Persists adjust_ph->end_good_peak Resolved change_column Change Column: - High-purity, end-capped - Polar-embedded phase use_additive->change_column Tailing Persists use_additive->end_good_peak Resolved optimize_params Optimize Parameters: - Adjust temperature - Modify flow rate change_column->optimize_params Tailing Persists change_column->end_good_peak Resolved optimize_params->end_good_peak Resolved

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3-dihydro-1-benzofuran-2-carbonitrile peak tailing even with a C18 column?

A1: While C18 columns are excellent for reversed-phase chromatography, peak tailing for basic compounds like yours is primarily due to secondary interactions with residual silanol groups on the silica backbone of the stationary phase.[3][4][5] Even with end-capping, some silanols remain and can interact with the basic nitrogen of your analyte, causing the tailing effect.[15]

Q2: Will adding trifluoroacetic acid (TFA) to my mobile phase solve the problem?

A2: Adding a small amount of TFA (e.g., 0.1%) is a very effective strategy.[8][12] TFA is a strong acid that lowers the mobile phase pH, protonating the silanol groups and preventing them from interacting with your basic analyte.[8] It can also act as an ion-pairing agent, which can further improve peak shape.[8] However, be aware that TFA can suppress ionization in mass spectrometry and cause baseline noise at low UV wavelengths.[7][8]

Q3: Is it better to use methanol or acetonitrile as the organic modifier?

A3: The choice between methanol and acetonitrile can influence peak shape. Acetonitrile generally has a lower viscosity, which can lead to better efficiency. However, the best choice is often method-dependent. It is advisable to test both to see which provides better peak symmetry and resolution for your specific separation.

Q4: Can sample preparation affect peak tailing?

A4: Yes, absolutely. Improper sample preparation can introduce contaminants that may interact with the column and cause peak tailing.[1] Additionally, dissolving your sample in a solvent that is significantly stronger than your mobile phase can lead to peak distortion.[2] Always ensure your sample is fully dissolved and, if possible, use the mobile phase as the sample solvent.[24] Proper sample clean-up, for instance using Solid Phase Extraction (SPE), can also be beneficial.[1]

Q5: How often should I replace my HPLC column?

A5: Column lifetime depends on usage, mobile phase pH, and sample cleanliness. If you observe a gradual increase in peak tailing for all compounds, along with a loss of resolution and an increase in backpressure that cannot be resolved by washing, it may be time to replace the column.[2] Regularly running a system suitability test with a standard mixture can help you monitor column performance over time.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex (2025). Available at: [Link]

  • HPLC Column Selection | LCGC International (2013). Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed (2000). Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Available at: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate (2013). Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru (2023). Available at: [Link]

  • How Column Temperature Affects HPLC Resolution - Chrom Tech (2023). Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. (2025). Available at: [Link]

  • HPLC Column Selection Guide - Link Lab. Available at: [Link]

  • The Theory of HPLC Column Chemistry. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho (2025). Available at: [Link]

  • HPLC Column Selection Guide - SCION Instruments (2025). Available at: [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER (2026). Available at: [Link]

  • LC Technical Tip - Phenomenex. Available at: [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers - Separation Science (2024). Available at: [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts (2021). Available at: [Link]

  • The Use of Temperature for Method Development in LC - Chromatography Today. Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci (2025). Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks (2019). Available at: [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. Available at: [Link]

  • TFA Does Not Permanently Affect Retention on Cogent TYPE‑C HPLC Columns (2026). Available at: [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available at: [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents (2022). Available at: [Link]

  • About TFA - Chromatography Forum (2005). Available at: [Link]

  • 29 questions with answers in TRIFLUOROACETIC ACID | Science topic - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2,3-Dihydro-1-benzofuran-2-carbonitrile vs. Benzofuran-2-carbonitrile

For researchers and drug development professionals, selecting the correct heterocyclic scaffold is critical for late-stage functionalization and target binding. While benzofuran-2-carbonitrile and 2,3-dihydro-1-benzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, selecting the correct heterocyclic scaffold is critical for late-stage functionalization and target binding. While benzofuran-2-carbonitrile and 2,3-dihydro-1-benzofuran-2-carbonitrile (coumaran-2-carbonitrile) differ by only a single degree of unsaturation at the C2–C3 bond, this structural variance fundamentally dictates their electronic profiles, stability, and downstream reactivity.

This guide objectively compares the mechanistic behavior of both scaffolds and provides self-validating experimental protocols to ensure reproducible functionalization.

Structural and Electronic Divergence

The reactivity divergence between these two molecules is governed by their hybridization and aromaticity:

  • Benzofuran-2-carbonitrile: The fully unsaturated furan ring forms a planar, 10- π aromatic system. The strongly electron-withdrawing cyano (–C≡N) group at C2 is in direct conjugation with the π -system. This conjugation pulls electron density away from the ring, rendering the C3 position highly electrophilic and susceptible to nucleophilic attack[1]. Because breaking the aromaticity incurs a high energetic penalty, reactions typically favor the functionalization of the cyano group itself (e.g., chemoselective reduction) or cross-coupling at halogenated positions rather than ring-opening[1]. Modern syntheses of this scaffold often utilize highly efficient decarbonylative cyanation of aryl carboxylic acids[2] or direct transformation of aldehydes using inorganic reagents[3].

  • 2,3-Dihydro-1-benzofuran-2-carbonitrile: The saturation of the C2–C3 bond breaks the furan ring's aromaticity, resulting in an sp3 hybridized C2 carbon. The critical reactivity feature here is the extreme acidity of the C2 proton ( pKa​ ~ 15–18). Flanked by an electronegative oxygen atom (inductive withdrawal) and the cyano group (resonance stabilization via a ketenimine-like intermediate), the C2 proton can be quantitatively abstracted by strong bases[4]. The resulting carbanion is a potent nucleophile, allowing for facile α -alkylation—a pathway completely inaccessible to the aromatic benzofuran analog.

Comparative Reactivity Matrix

Property / ReactivityBenzofuran-2-carbonitrile2,3-Dihydro-1-benzofuran-2-carbonitrile
C2-C3 Bond Unsaturated ( sp2 ), AromaticSaturated ( sp3 ), Non-aromatic
Primary Reactive Site Cyano group (Reduction/Hydrolysis), C3 (Nucleophilic attack)C2 position ( α -deprotonation)
C2 Proton Acidity N/A (No proton at C2)Highly acidic (Forms stable carbanion)
Typical Transformations Nitrile reduction, Michael-type C3 addition, Decarbonylative cyanation[2]Base-mediated α -alkylation, Epimerization[4]
Chemoselectivity Challenges Avoiding over-reduction of the furan ring during nitrile hydrogenation[1]Avoiding base-induced ring-opening (elimination)

Mechanistic Pathways

G A Benzofuran-2-carbonitrile B Nucleophile (Nu-) A->B Electrophilic C3 D Reducing Agent (NaBH4/CoCl2) A->D Nitrile Reduction C C3-Addition Adduct B->C E 2-(Aminomethyl)benzofuran D->E

Reactivity pathways of benzofuran-2-carbonitrile.

G2 A 2,3-dihydro-1-benzofuran-2-carbonitrile B Non-nucleophilic Base (NaH) A->B Deprotonation C Stabilized C2-Carbanion B->C D Electrophile (R-X) C->D Nucleophilic Attack E C2-Alkylated Derivative D->E

Alpha-alkylation of 2,3-dihydro-1-benzofuran-2-carbonitrile.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of Benzofuran-2-carbonitrile

Objective: Reduce the cyano group to a primary amine while preserving the aromatic furan core.

  • Causality of Reagents: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is prone to over-reducing the C2-C3 double bond of the benzofuran ring, leading to unwanted dihydrobenzofuran byproducts[1]. To achieve strict chemoselectivity, a Cobalt(II) Chloride / Sodium Borohydride ( NaBH4​/CoCl2​ ) system is utilized. The in-situ generated cobalt boride acts as a highly specific catalyst for nitrile reduction without disrupting aromaticity[1].

  • Step-by-Step Procedure:

    • Dissolve benzofuran-2-carbonitrile (1.0 equiv) and CoCl2​⋅6H2​O (1.0 equiv) in HPLC-grade Methanol (0.2 M) at room temperature.

    • Cool the deep blue solution to 0 °C.

    • Carefully add NaBH4​ (3.0 equiv) in small portions over 15 minutes. Caution: Vigorous hydrogen gas evolution and exothermic reaction (solution turns black).

    • Stir for 30 minutes under a nitrogen atmosphere.

    • Quench carefully with 1M HCl until gas evolution ceases, then adjust to pH ~9 using concentrated NH4​OH .

    • Filter the mixture through a pad of Celite to remove cobalt salts, wash with EtOAc, and extract the aqueous layer with EtOAc. Dry over Na2​SO4​ and concentrate.

  • System Validation:

    • TLC: Disappearance of the UV-active starting material spot (Hexanes/EtOAc 4:1, Rf​ = 0.6) and appearance of a ninhydrin-active baseline spot confirms conversion.

    • IR Spectroscopy: The sharp C≡N stretch at ~2220 cm−1 must completely disappear, replaced by broad N-H stretching bands at 3300–3400 cm−1 .

    • 1H NMR ( CDCl3​ ): Validation is confirmed by the appearance of a new singlet integrating to 2H at ~3.9–4.1 ppm, corresponding to the newly formed −CH2​−NH2​ group.

Protocol B: Base-Mediated α -Alkylation of 2,3-Dihydro-1-benzofuran-2-carbonitrile

Objective: Install an alkyl group at the C2 position via carbanion generation.

  • Causality of Reagents: To prevent nucleophilic attack on the highly electrophilic cyano carbon, a sterically hindered, non-nucleophilic base is strictly required[4]. Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) at low temperatures ensures quantitative deprotonation of the C2 proton. The use of polar aprotic solvents (e.g., anhydrous DMF or THF) stabilizes the resulting carbanion and accelerates the subsequent SN​2 attack on the alkyl halide[4].

  • Step-by-Step Procedure:

    • Flame-dry a Schlenk flask and purge with Argon.

    • Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C.

    • Add a solution of 2,3-dihydro-1-benzofuran-2-carbonitrile (1.0 equiv) in DMF dropwise. Stir for 30 minutes at 0 °C to allow complete carbanion formation (solution typically turns deep yellow/orange).

    • Add the electrophile (e.g., Methyl Iodide, 1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH4​Cl , extract with Diethyl Ether (3x), wash the combined organics with water and brine (to remove DMF), dry over MgSO4​ , and concentrate.

  • System Validation:

    • TLC: The product will typically have a slightly higher Rf​ value than the starting material due to increased lipophilicity.

    • 1H NMR ( CDCl3​ ): Critical checkpoint. The starting material exhibits a distinct C2 proton signal (typically a doublet of doublets or pseudo-triplet at ~5.3–5.6 ppm). Complete disappearance of this signal is the primary validation of successful C2-alkylation. Additionally, the C3 protons will shift and change splitting patterns (often becoming an AB quartet) due to the fully substituted adjacent chiral center.

References

  • Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Palladium-Catalyzed Direct Decarbonylative Cyanation of Aryl Carboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Quantum Reality in the Selective Reduction of a Benzofuran System Source: Molecules - MDPI URL:[Link]

  • WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Source: Google Patents URL

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining 2,3-Dihydro-1-Benzofuran-2-Carbonitrile Purity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug saf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. For a compound like 2,3-dihydro-1-benzofuran-2-carbonitrile, a key building block in the synthesis of various pharmacologically active molecules, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,3-dihydro-1-benzofuran-2-carbonitrile against alternative analytical techniques, supported by experimental data and guided by established regulatory principles.

The Criticality of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,3-dihydro-1-benzofuran-2-carbonitrile directly influences the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can be pharmacologically active, toxic, or affect the stability of the drug substance. Therefore, a highly selective and sensitive analytical method is required to separate and quantify the main compound from any potential process-related impurities or degradation products.

Primary Analytical Technique: A Validated Reversed-Phase HPLC Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and assay testing due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.[1][2][3]

Proposed HPLC Method for 2,3-Dihydro-1-Benzofuran-2-Carbonitrile

Based on the analysis of similar aromatic and benzofuran derivatives, a robust RP-HPLC method with UV detection is proposed. The nitrile group and the benzofuran ring system provide chromophores that allow for sensitive UV detection.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)A C18 column is a standard choice for the separation of moderately polar to non-polar aromatic compounds, providing excellent retention and resolution.
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40, v/v)This mobile phase composition offers a good balance of elution strength and selectivity for aromatic nitriles.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column that provides good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 275 nmThis wavelength is selected based on the UV absorbance maximum of the benzofuran chromophore, providing high sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
Method Validation: A Self-Validating System of Protocols

The validation of this HPLC method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6][7][8]

1. System Suitability:

  • Before each validation run, inject a standard solution of 2,3-dihydro-1-benzofuran-2-carbonitrile five times.

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the number of theoretical plates is ≥ 2000.

2. Specificity:

  • Inject a blank (mobile phase), a placebo (a mixture of all potential excipients without the active compound), a standard solution of 2,3-dihydro-1-benzofuran-2-carbonitrile, and a sample solution.

  • The chromatograms should demonstrate that there are no interfering peaks from the blank or placebo at the retention time of the analyte.

  • To further confirm specificity, stress studies (acid, base, oxidative, thermal, and photolytic degradation) should be performed to ensure that the method can separate the analyte from its degradation products.

3. Linearity:

  • Prepare a series of at least five standard solutions of 2,3-dihydro-1-benzofuran-2-carbonitrile over a concentration range of 50% to 150% of the nominal sample concentration.

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

4. Accuracy:

  • Perform recovery studies by spiking a placebo with known amounts of 2,3-dihydro-1-benzofuran-2-carbonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three samples at each concentration level and analyze them.

  • Calculate the percentage recovery for each sample.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 2,3-dihydro-1-benzofuran-2-carbonitrile at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculate the RSD of the results for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Intentionally make small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2 °C).

  • Analyze a standard solution under each varied condition and assess the impact on the retention time, peak area, and tailing factor.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD Propose HPLC Method SS System Suitability MD->SS Begin Validation SP Specificity SS->SP L Linearity SP->L A Accuracy L->A P Precision A->P LOD_LOQ LOD & LOQ P->LOD_LOQ R Robustness LOD_LOQ->R MI Routine Purity Analysis R->MI Validation Complete

Caption: Workflow for HPLC Method Validation.

Expected Validation Data

The following table summarizes the expected performance data for the validated HPLC method.

Table 2: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention time.No interfering peaks from blank or placebo. The method is able to separate the analyte from degradation products.
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%≤ 1.0%≤ 1.5%
LOD Reportable value~0.01 µg/mL
LOQ Reportable value~0.03 µg/mL
Robustness System suitability parameters are met under all varied conditions.No significant impact on results from minor changes in method parameters.

Comparative Analysis with Alternative Techniques

While HPLC is a robust and widely accepted method, other analytical techniques offer distinct advantages in specific scenarios. Here, we compare our validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[9] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.[1][10][11]

A direct transfer of the HPLC method to a UPLC system, with appropriate adjustments, would be the most efficient approach.

Table 3: Comparison of HPLC and UPLC Method Parameters and Performance

ParameterHPLCUPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 15 min3 min
Solvent Consumption ~15 mL/run~1.2 mL/run
Peak Width WiderNarrower
Resolution GoodExcellent
Sensitivity HighHigher

Key Advantages of UPLC:

  • Increased Throughput: The significantly shorter run time allows for the analysis of more samples in a given period, which is highly beneficial in a high-throughput screening or quality control environment.

  • Improved Resolution and Sensitivity: The sharper peaks lead to better separation of closely eluting impurities and a higher signal-to-noise ratio, resulting in lower detection and quantitation limits.

  • Reduced Solvent Consumption: The lower flow rate and shorter run time lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.

Considerations for UPLC:

  • Higher Initial Cost: UPLC systems are generally more expensive than HPLC systems.

  • Method Transfer: While often straightforward, method transfer from HPLC to UPLC requires careful optimization and re-validation.

Gas Chromatography (GC): A Niche Application for Volatile Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For 2,3-dihydro-1-benzofuran-2-carbonitrile, GC could be a valuable complementary technique, particularly for the detection and quantification of volatile organic impurities that may not be well-retained or resolved by RP-HPLC.

Assuming 2,3-dihydro-1-benzofuran-2-carbonitrile is sufficiently volatile and thermally stable, a GC method with Flame Ionization Detection (FID) could be developed.

Table 4: Proposed GC-FID Conditions

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Key Advantages of GC:

  • Excellent for Volatile Impurities: GC is highly effective for separating and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.

  • High Sensitivity with FID: The Flame Ionization Detector provides excellent sensitivity for organic compounds.

Limitations of GC:

  • Analyte Suitability: The primary limitation is that the analyte must be volatile and thermally stable. Non-volatile or thermally labile impurities will not be detected.

  • Derivatization: For compounds with poor volatility, a derivatization step may be necessary, which can add complexity to the sample preparation process.

Method_Selection cluster_0 Analytical Requirement cluster_1 Primary Method cluster_2 Alternative Methods Requirement Purity Analysis of 2,3-dihydro-1-benzofuran-2-carbonitrile HPLC HPLC (Robust, Versatile) Requirement->HPLC General Purity & Assay UPLC UPLC (High Throughput, High Resolution) Requirement->UPLC High Sample Load & Improved Sensitivity GC GC (Volatile Impurities) Requirement->GC Specific need for Volatile Impurity Analysis

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